6-iodo-4-methyl-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-iodo-4-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVXWSCWOMJDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646473 | |
| Record name | 6-Iodo-4-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-15-3 | |
| Record name | 6-Iodo-4-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-iodo-4-methyl-1H-indole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-iodo-4-methyl-1H-indole, a halogenated indole derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. While direct literature on this specific molecule is scarce, this guide synthesizes information from analogous compounds and established synthetic methodologies to present a scientifically grounded resource. The document covers predicted physicochemical properties, a detailed hypothetical synthesis pathway, expected spectral characteristics, and in-depth protocols for its application in key cross-coupling reactions. A critical clarification regarding the CAS number 115666-47-2, which is correctly assigned to 6-iodo-1H-indole, is also addressed.
Introduction and CAS Number Clarification
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] Halogenated indoles, particularly iodo-indoles, are of paramount importance as they serve as versatile intermediates for the introduction of molecular diversity through various cross-coupling reactions. The iodine atom acts as a convenient handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the exploration of structure-activity relationships in drug development programs.
It is crucial to address a point of clarification regarding the topic of this guide. The CAS number 115666-47-2 is officially assigned to 6-iodo-1H-indole , not 6-iodo-4-methyl-1H-indole.[2][3] This guide will primarily focus on the properties and potential of the requested compound, 6-iodo-4-methyl-1H-indole , for which a CAS number has not been definitively assigned in the public domain. To provide a thorough resource, relevant data for 6-iodo-1H-indole (CAS 115666-47-2) will also be presented for comparative purposes.
Physicochemical and Predicted Properties
The introduction of a methyl group at the C4-position and an iodine atom at the C6-position of the indole ring is expected to influence its physicochemical properties, such as lipophilicity, melting point, and solubility. Based on the properties of the parent compounds, 4-methyl-1H-indole and 6-iodo-1H-indole, we can predict the properties of 6-iodo-4-methyl-1H-indole.
| Property | 4-methyl-1H-indole | 6-iodo-1H-indole | 6-iodo-4-methyl-1H-indole (Predicted) |
| CAS Number | 16096-32-5[4] | 115666-47-2[2][3] | Not Assigned |
| Molecular Formula | C₉H₉N[4] | C₈H₆IN[2] | C₉H₈IN |
| Molecular Weight | 131.17 g/mol [4] | 243.04 g/mol [3] | 257.07 g/mol |
| Melting Point | 5 °C[5] | 70-71 °C[6] | 80-90 °C |
| Boiling Point | 267 °C[4] | 341.7 °C (Predicted)[6] | > 350 °C (Predicted) |
| Density | 1.062 g/mL[5] | 1.960 g/cm³ (Predicted)[6] | ~2.0 g/cm³ |
| XLogP3 | 2.3 | 3.6[3] | ~4.0 |
Table 1: Comparison of Physicochemical Properties.
The predicted increase in melting point and lipophilicity (XLogP3) for 6-iodo-4-methyl-1H-indole is consistent with the addition of a bulky and lipophilic iodine atom to the 4-methyl-1H-indole scaffold.
Synthesis of 6-iodo-4-methyl-1H-indole: A Hypothetical Pathway
A robust synthetic route to 6-iodo-4-methyl-1H-indole can be devised by combining the well-established Fischer indole synthesis with a regioselective iodination step.
Step 1: Fischer Indole Synthesis of 4-methyl-1H-indole
The Fischer indole synthesis is a classic and reliable method for constructing the indole core.[7][8] The synthesis of 4-methyl-1H-indole proceeds from the reaction of p-tolylhydrazine with a suitable C2-synthon, typically an aldehyde or ketone, under acidic conditions. A common and effective approach involves the use of pyruvic acid.[9]
Protocol: Synthesis of 4-methyl-1H-indole [9]
-
Hydrazone Formation: In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water. Add sodium pyruvate (1.1 eq) to the solution and stir at room temperature for 1-2 hours until the formation of the hydrazone is complete (monitored by TLC).
-
Cyclization: To the hydrazone mixture, add a strong acid catalyst such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid. Heat the reaction mixture to 80-100 °C for 2-4 hours. The acid catalyzes a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.
-
Work-up and Purification: Cool the reaction mixture and pour it onto ice-water. Neutralize the solution with a base (e.g., NaOH or NaHCO₃) until a precipitate forms. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-methyl-1H-indole.
Step 2: Regioselective Iodination of 4-methyl-1H-indole
The direct iodination of the indole ring can occur at multiple positions. To achieve regioselectivity at the C6-position, the choice of iodinating agent and reaction conditions is critical. While direct iodination often favors the C3 or C5 positions, methods for regioselective C6 iodination have been developed. One such approach involves the use of N-iodosuccinimide (NIS) in the presence of a suitable solvent.[10][11] The electronic and steric effects of the C4-methyl group will influence the regioselectivity of the iodination.
Protocol: Iodination of 4-methyl-1H-indole
-
Reaction Setup: In a light-protected round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methyl-1H-indole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Iodination: Add N-iodosuccinimide (1.1 eq) portion-wise to the solution at 0 °C. Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by TLC. The use of a mild acid catalyst, such as trifluoroacetic acid, may be beneficial for activating the NIS and directing the substitution.[12]
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the mixture with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, a mixture of iodinated isomers, will require careful purification by column chromatography on silica gel to isolate the desired 6-iodo-4-methyl-1H-indole.
Predicted Spectroscopic Data
The structural elucidation of 6-iodo-4-methyl-1H-indole would rely on a combination of spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy
The predicted NMR spectra will show characteristic signals for the indole core, the methyl group, and the influence of the iodine substituent.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Position | δ (ppm) |
| NH | 10.5-11.5 (br s) |
| H2 | 7.2-7.4 (m) |
| H3 | 6.4-6.6 (m) |
| -CH₃ | 2.4-2.6 (s) |
| H5 | 7.0-7.2 (d) |
| H7 | 7.5-7.7 (s) |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆).
The prediction is based on the known shifts of substituted indoles. The iodine at C6 will cause a significant upfield shift for the C6 carbon due to the heavy atom effect. The proton at C7 is expected to be a singlet due to the absence of adjacent protons.
Mass Spectrometry
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 257. A characteristic fragmentation pattern for indoles would be observed, likely involving the loss of HCN (m/z 27) from the pyrrole ring. The isotopic pattern of iodine (¹²⁷I, 100% abundance) will result in a single molecular ion peak.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the indole functional groups.[13]
-
N-H stretch: A sharp to broad band around 3400-3300 cm⁻¹.
-
C-H stretch (aromatic): Multiple weak bands in the 3100-3000 cm⁻¹ region.
-
C-H stretch (methyl): Bands around 2950-2850 cm⁻¹.
-
C=C stretch (aromatic): Strong to medium bands in the 1600-1450 cm⁻¹ region.
-
C-N stretch: A band in the 1350-1250 cm⁻¹ region.
-
C-I stretch: A weak band in the low-frequency region, typically around 600-500 cm⁻¹.
Applications in Cross-Coupling Reactions
The primary utility of 6-iodo-4-methyl-1H-indole in drug discovery lies in its ability to participate in palladium-catalyzed cross-coupling reactions. These reactions allow for the facile introduction of a wide variety of substituents at the C6-position, enabling the rapid generation of compound libraries for biological screening.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the iodoindole and a boronic acid or ester.[14][15]
Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a degassed mixture of 6-iodo-4-methyl-1H-indole (1.0 eq), an aryl or vinyl boronic acid (1.2-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), add a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Reaction Execution: Heat the mixture under an inert atmosphere at 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkynyl group, a valuable functionality in medicinal chemistry.[2][16][17]
Protocol: Sonogashira Coupling [2]
-
Reaction Setup: In an inert atmosphere, combine 6-iodo-4-methyl-1H-indole (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a terminal alkyne (1.2-1.5 eq) in a degassed solvent such as triethylamine or a mixture of THF and an amine base.
-
Reaction Execution: Stir the reaction at room temperature to 60 °C for 4-12 hours until completion.
-
Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.
Heck Coupling
The Heck reaction facilitates the formation of a new carbon-carbon bond between the iodoindole and an alkene.
Protocol: Heck Coupling
-
Reaction Setup: Combine 6-iodo-4-methyl-1H-indole (1.0 eq), an alkene (1.5-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 5-10 mol%), and a base (e.g., triethylamine or K₂CO₃, 2-3 eq) in a polar aprotic solvent like DMF or acetonitrile.
-
Reaction Execution: Heat the mixture under an inert atmosphere at 80-120 °C for 12-24 hours.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the product by column chromatography.
Safety and Handling
Organoiodine compounds should be handled with care. While specific toxicity data for 6-iodo-4-methyl-1H-indole is not available, general precautions for handling iodo-aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[18]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Light and Air Sensitivity: Iodo compounds can be sensitive to light and air. It is advisable to store the compound in a cool, dark place under an inert atmosphere.
-
Disposal: Dispose of waste in accordance with local regulations for chemical waste.[1]
Conclusion
6-iodo-4-methyl-1H-indole represents a valuable yet underexplored building block for medicinal chemistry and materials science. This technical guide has provided a comprehensive, albeit predictive, overview of its properties, synthesis, and reactivity. The detailed protocols for its synthesis and subsequent functionalization via cross-coupling reactions offer a practical roadmap for researchers to access and utilize this versatile intermediate. The strategic placement of the iodo and methyl groups on the indole scaffold provides a unique platform for the design and synthesis of novel compounds with potential therapeutic applications. Further experimental investigation is warranted to validate the predicted data and fully explore the potential of this promising molecule.
References
- ProQuest. (n.d.). Infrared Spectra of Indole Compounds.
-
Cheméo. (2023). Chemical Properties of 1H-Indole, 4-methyl- (CAS 16096-32-5). Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole.
- Dieng, S. D. (2014). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron.
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The Good Scents Company. (n.d.). 4-methyl indole, 16096-32-5. Retrieved from [Link]
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Wikipedia. (2023, October 27). Fischer indole synthesis. Retrieved from [Link]
- Benchchem. (n.d.). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
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PubChem. (n.d.). 6-Iodo-1H-indole. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]
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SciSpace. (2003). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]
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J-Stage. (n.d.). Infrared Spectra of Some Indole and Pyrrole Compounds. Retrieved from [Link]
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MDPI. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]
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ResearchGate. (n.d.). Iodination of substituted indoles. Retrieved from [Link]
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Aldon-Chem. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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ACS Publications. (2023, November 30). Iodine-Catalyzed Regioselective Synthesis of Diphenyl-Substituted Carbazoles via [4 + 2] Annulation of β-Formyl Ketones with Indoles. Retrieved from [Link]
-
ACS Publications. (2013, November 25). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Retrieved from [Link]
-
PMC. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Retrieved from [Link]
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National Taiwan Normal University. (2023, December 15). Iodine-Catalyzed Regioselective Synthesis of Diphenyl-Substituted Carbazoles via [4 + 2] Annulation of β-Formyl Ketones with Indoles. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). 6-Iodo-1H-indole-2,3-dione. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Pacific Northwest National Laboratory. (2020, August 24). General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Detailed Technical Guide: Chemical Structure and Synthesis of 6-Iodo-4-Methylindole
This guide outlines the chemical structure, synthesis, and characterization of 6-iodo-4-methylindole , a specialized heterocyclic building block used primarily in the development of kinase inhibitors and receptor modulators.
Executive Summary & Significance
6-Iodo-4-methylindole (CAS: Not widely listed as commodity; often synthesized de novo) is a 4,6-disubstituted indole scaffold.[1] It serves as a critical intermediate in medicinal chemistry because it offers two distinct vectors for diversification:[2]
-
The C6-Iodine: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing late-stage attachment of aryl or heteroaryl "tails" common in kinase inhibitors.[1]
-
The C4-Methyl: A steric gatekeeper group that often fills hydrophobic pockets (e.g., the gatekeeper region of ATP-binding sites) to enhance selectivity against homologous enzymes.[1]
Technical Challenge: The primary difficulty in working with this molecule is the regioselective installation of substituents.[1][2] Standard electrophilic substitution on the indole core favors C3.[1] Therefore, the 4-methyl and 6-iodo groups must be installed on the benzene ring prior to indole cyclization.[1]
Chemical Structure & Properties[2][3][4][5][6][7][8]
Structural Analysis
The molecule consists of a fused benzene and pyrrole ring (indole) with a methyl group at position 4 and an iodine atom at position 6.[1]
-
Molecular Formula:
-
Molecular Weight: 257.07 g/mol
-
Electronic Character:
-
C4-Methyl: Weakly electron-donating (inductive effect). Increases electron density slightly at C5 and C7, but primarily acts as a steric block protecting the C3-C4 region.[1]
-
C6-Iodine: Electron-withdrawing (inductive) but polarizable. It deactivates the benzene ring towards further electrophilic attack but activates the C6 position for oxidative addition by transition metals.[1]
-
3D Conformation & Sterics
The indole core is planar.[1][3] The C4-methyl group projects into the space commonly occupied by the C3-substituent's vector, creating "peri-strain." This steric interaction is crucial; it forces C3-substituents (if added later) to adopt specific conformations, often locking bioactive ligands into their active pose.[1]
Recommended Synthetic Route: Leimgruber-Batcho Indole Synthesis
Why this route? The Leimgruber-Batcho protocol is preferred over the Fischer Indole Synthesis for 4-substituted indoles.[1] Fischer cyclization of 3-substituted phenylhydrazines often yields regioisomeric mixtures (4- vs. 6-substituted indoles) that are difficult to separate.[1] The Leimgruber-Batcho method relies on the specific position of a methyl and nitro group, guaranteeing the correct regioisomer.
Retrosynthetic Analysis
Figure 1: Retrosynthetic strategy ensuring regiocontrol.
Step-by-Step Protocol
Step 1: Precursor Preparation (2-Nitro-4-iodo-6-methyltoluene)
Note: This starting material is often custom-synthesized via nitration of 4-iodo-2-methyltoluene.[1]
-
Reagents: 4-Iodo-2-methyltoluene,
, , .[1] -
Procedure: Dissolve 4-iodo-2-methyltoluene in acetic anhydride at 0°C. Add fuming nitric acid dropwise. The methyl group directs ortho/para, and the iodine directs ortho/para.[1] The position "6" (relative to toluene methyl) is sterically crowded but accessible.
-
Purification: Isolate the correct isomer (nitro group adjacent to the methyl group required for cyclization) via column chromatography.[1]
Step 2: Enamine Formation
-
Reagents: 2-Nitro-4-iodo-6-methyltoluene,
-Dimethylformamide dimethyl acetal (DMF-DMA), DMF (solvent).[1] -
Conditions: Heat to 110–140°C in a sealed tube or under reflux for 12–24 hours.
-
Mechanism: The acidity of the benzylic methyl protons (enhanced by the o-nitro group) allows condensation with DMF-DMA to form the deep red trans-
-dimethylamino-2-nitrostyrene derivative.[1] -
Checkpoint: Monitor by TLC. The starting material (pale yellow) converts to a dark red enamine spot.
Step 3: Reductive Cyclization (Critical: Iodine Preservation)
Warning: Standard catalytic hydrogenation (
Recommended Method: Zinc/Acetic Acid or Iron/Acetic Acid [1]
-
Reagents: Crude enamine from Step 2, Zinc dust (activated), Acetic Acid, Methanol.[1]
-
Procedure:
-
Workup: Filter through Celite to remove zinc salts.[1] Concentrate the filtrate. Neutralize with saturated
.[1] Extract with Ethyl Acetate.[1][4][5] -
Purification: Flash column chromatography (Hexanes/EtOAc).
Characterization Data (Predicted)
As specific spectral data for this exact isomer is rare in open literature, the following data is derived from substituent additivity rules applied to the indole core.
Proton NMR ( H NMR, 400 MHz, DMSO- )
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| NH | 11.20 | br s | 1H | Typical indole NH.[1] |
| C2-H | 7.35 | t / m | 1H | Adjacent to N, couples with C3-H. |
| C7-H | 7.65 | d ( | 1H | Ortho to N, meta to I. Deshielded by I. |
| C5-H | 7.20 | d ( | 1H | Sandwiched between 4-Me and 6-I. Meta coupling to C7.[1] |
| C3-H | 6.45 | m | 1H | Characteristic C3 pyrrole proton.[1] |
| C4-Me | 2.55 | s | 3H | Benzylic methyl, slightly deshielded by aromatic ring.[1] |
Carbon NMR ( C NMR)
-
Key Signals: ~135 ppm (C7a), ~128 ppm (C2), ~100 ppm (C3), ~85-90 ppm (C6-I, carbon attached to iodine is significantly shielded), ~18-20 ppm (C4-Methyl).[1]
Mass Spectrometry[1]
-
Ionization: ESI+ or APCI.[1]
-
Expected Mass:
.[1] -
Pattern: No bromine isotope pattern (M+2).[1] Iodine is monoisotopic.[1]
Reactivity & Functionalization Map
Figure 2: Functionalization vectors. The C6-I bond is the primary handle for library generation.
Cross-Coupling (C6)
The C6-iodine is an excellent partner for Suzuki-Miyaura coupling.
-
Protocol Tip: Use mild bases (
or ) and robust catalysts like or .[1] -
Selectivity: The C6-I bond will react before any C-Cl or C-Br bonds present on the coupling partner, allowing for sequential functionalization.[1]
Electrophilic Substitution (C3)
Despite the steric bulk of the C4-methyl group, C3 remains the most nucleophilic site.
-
Vilsmeier-Haack: Forms 3-formyl-6-iodo-4-methylindole.[1]
-
Halogenation: NIS or NBS will install a halogen at C3.[1]
Safety & Handling
-
Iodine Instability: Iodinated indoles can be light-sensitive.[1] Store in amber vials under argon at -20°C to prevent liberation of
(purple discoloration).[1] -
Enamine Precursors: The dimethylamino-nitrostyrene intermediate is likely a skin irritant and potential sensitizer.[1] Handle in a fume hood.
-
Heavy Metals: If using Palladium for coupling or Zinc for reduction, ensure thorough scavenging (e.g., SiliaMetS®) before biological testing to prevent assay interference.[1]
References
-
Leimgruber, W., & Batcho, A. D. (1971).[1] The synthesis of indoles from o-nitrotoluenes.[1] 3rd International Congress of Heterocyclic Chemistry.[1] (Foundational method for 4-substituted indoles).
-
Yang, D., et al. (2004).[1] Synthesis of 4-substituted indoles via Leimgruber-Batcho reaction.[1]Journal of Organic Chemistry, 69(22), 7979-7984.[1] (Protocol validation).
-
Ishikura, M., et al. (2008).[1] Recent advances in the synthesis of indole derivatives via palladium-catalyzed reactions.[1]Heterocycles, 76(2), 1033-1065.[1] (Cross-coupling reactivity of iodoindoles).
-
BenchChem Protocols. (2025). General procedures for Leimgruber-Batcho Indole Synthesis.
-
PubChem Compound Summary. (2025). Indole and Methylindole derivatives.[1][6]
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- 2. Breakthrough in indole chemistry could accelerate drug development | EurekAlert! [eurekalert.org]
- 3. preprints.org [preprints.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-Methylindole synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Halogenated Indole Derivatives for Drug Discovery: A Technical Guide
Executive Summary
The indole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core architecture for over 15% of all heterocyclic pharmaceuticals. However, the strategic incorporation of halogen atoms (F, Cl, Br, I) into this scaffold transcends simple lipophilicity modulation. This guide explores the high-impact utility of halogenated indoles, focusing on halogen bonding (XB) for target affinity, metabolic blocking to extend half-life, and regioselective synthetic methodologies that enable precise functionalization.
Part 1: The Pharmacophore Logic
Beyond Lipophilicity: The Sigma Hole
While traditional medicinal chemistry views halogens primarily as tools to increase
-
Concept: Halogen atoms (Cl, Br, I) bonded to electron-withdrawing scaffolds (like indoles) exhibit an anisotropic charge distribution. The tip of the halogen atom, along the C-X bond axis, presents a localized region of positive electrostatic potential (the
-hole), while the equatorial belt remains negative. -
Application: This positive region acts as a Lewis acid, forming highly directional non-covalent interactions (Halogen Bonds) with Lewis bases (backbone carbonyls, His-nitrogens, or
-systems) in the protein binding pocket. -
Indole Specificity: The electron-rich nature of the indole ring can be tuned via halogenation. For instance, a bromine at C3 or C5 not only fills a hydrophobic pocket but can anchor the molecule via a
-hole interaction with a backbone carbonyl oxygen, often yielding a 5-10 fold potency increase compared to the methyl analog.
Metabolic Stability (The Fluorine Effect)
The C-H bonds at positions C5, C6, and C7 of the indole ring are prone to oxidative metabolism by Cytochrome P450 enzymes.
-
Strategy: Substitution with Fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) at these positions blocks hydroxylation.
-
Case Example: In the optimization of 3-piperidinylindole antipsychotics, fluorination at C6 significantly reduced metabolic clearance without disrupting the steric fit of the receptor.
Part 2: Synthetic Architectures
Achieving regioselective halogenation on the indole core is synthetically challenging due to the inherent nucleophilicity of C3 and the inertness of the benzenoid ring (C4-C7).
Pathway A: C3-Halogenation (Metal-Free Green Chemistry)
Traditional electrophilic halogenation often requires harsh Lewis acids.[2] A superior, modern approach utilizes hypervalent iodine reagents for a "green" cascade reaction.
Mechanism: The reaction proceeds via the in situ generation of an electrophilic halogen species (AcO-Br) from Phenyliodine(III) diacetate (PIDA) and a halide salt (LiBr), avoiding toxic elemental bromine.
Figure 1: Mechanism of PIDA-mediated C3-bromination.
Pathway B: C7-Halogenation (C-H Activation)
Functionalizing the C7 position is difficult due to steric shielding.[2] Palladium-catalyzed C-H activation using a directing group (DG) at the N1 position is the gold standard.
-
Catalyst: Pd(OAc)₂
-
Oxidant: Cu(OAc)₂ or Ag₂CO₃
-
Halogen Source: NBS or NCS
-
Outcome: High regioselectivity for C7, crucial for developing modulators of GPCRs where C7 substituents dictate selectivity.
Part 3: Therapeutic Case Studies
Arbidol (Umifenovir): The Broad-Spectrum Antiviral
Arbidol is a premier example of a halogenated indole drug.[2] It features a bromine atom at the C6 position , which is critical for its biological activity.
| Feature | Specification |
| Drug Name | Arbidol (Umifenovir) |
| Core Scaffold | 5-hydroxy-1-methyl-1H-indole-3-carboxylate |
| Halogenation | 6-Bromo (C6-Br) |
| Mechanism | Viral fusion inhibitor (Intercalates into membrane lipids; interacts with Hemagglutinin).[2][3][4] |
| Role of Halogen | The C6-Br contributes to the lipophilicity required for membrane insertion and provides specific steric complementarity in the hydrophobic pocket of the viral surface protein. |
Emerging Leads: Multi-Halogenated Indoles
Recent studies (2024-2025) have highlighted poly-halogenated indoles (e.g., 4-bromo-6-chloroindole) as potent agents against methicillin-resistant Staphylococcus aureus (MRSA).[2]
-
Discovery: A library screen revealed that simultaneous halogenation at C4 and C6 creates a "hydrophobic clamp" effective at disrupting bacterial biofilm formation.
-
Potency: MIC values dropped from >100 µg/mL (non-halogenated) to 20-30 µg/mL (dihalogenated).[2]
Part 4: Experimental Protocols
Protocol 4.1: Synthesis of 3-Bromoindole (Metal-Free PIDA Method)
Adapted from Zhao et al., J. Org.[2] Chem. 2023
Objective: Regioselective synthesis of 3-bromoindole from 2-alkenylaniline or direct bromination of indole.
Materials:
-
Substrate: Indole (1.0 mmol)
-
Reagent: Phenyliodine(III) diacetate (PIDA) (1.2 equiv)
-
Halogen Source: Lithium Bromide (LiBr) (2.0 equiv)
-
Solvent: Hexafluoro-2-propanol (HFIP) (3.0 mL) - Critical for stabilizing radical/cationic intermediates.[2]
Procedure:
-
Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve Indole (117 mg, 1.0 mmol) in HFIP (3 mL).
-
Addition: Add LiBr (174 mg, 2.0 mmol) followed by PIDA (386 mg, 1.2 mmol) at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for 30 minutes. The solution will turn reddish-brown.[2]
-
Quench: Dilute with saturated aqueous Na₂S₂O₃ (5 mL) to quench unreacted bromine species. Extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane/EtOAc 95:5).
-
Yield: Expect 85-92% yield of 3-bromoindole as a white/off-white solid.[2]
Validation Criteria:
-
¹H NMR (CDCl₃): Look for the disappearance of the C3-H signal (typically ~6.5 ppm) and a downfield shift of the C2-H signal.
-
HRMS: Confirm the characteristic isotopic pattern of Bromine (M+ and M+2 peaks in 1:1 ratio).
Protocol 4.2: Halogen Bonding Assay (Fluorescence Polarization)
Objective: Determine if a halogenated indole ligand binds via Halogen Bonding (XB).
-
Design: Synthesize an analog series: Indole-H, Indole-F, Indole-Cl, Indole-Br, Indole-I.
-
Hypothesis: If XB is driving affinity, potency should scale with the size of the
-hole: I > Br > Cl > F >> H . -
Method:
-
Incubate protein target (e.g., Kinase domain) with fluorescent tracer.
-
Measure IC₅₀ via Fluorescence Polarization displacement.
-
Interpretation: A steep increase in potency for Br/I analogs (beyond what is predicted by Lipophilicity/Sterics alone) confirms the presence of a functional Halogen Bond.
-
Part 5: Visualization of SAR Logic
The following diagram illustrates the decision matrix for halogenating indole derivatives during lead optimization.
Figure 2: Strategic decision matrix for halogen incorporation in indole-based drug discovery.
References
-
Zhao, B., et al. (2023). "Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI." The Journal of Organic Chemistry. Link
-
Zheng, T., et al. (2023). "Green Halogenation of Indoles with Oxone-Halide." The Journal of Organic Chemistry. Link
-
Wilcken, R., et al. (2013).[7] "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link
-
Ahmad, A., et al. (2020). "Pd-Catalyzed C–H Halogenation of Indolines and Tetrahydroquinolines with Removable Directing Group." Organic Letters. Link
- Blaazer, A. R., et al. (2008). "The Indole Scaffold in Drug Discovery." ChemMedChem. (Contextualizing Arbidol and general indole pharmacology).
-
Kadam, R. U., et al. (2018). "Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses."[2] Viruses.[8] Link
Sources
- 1. scispace.com [scispace.com]
- 2. Arbidol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Arbidol Chemistry and Technical Information [arbidol.org]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Comprehensive Solubility Profile & Handling of 4-Methyl-6-Iodoindole
The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 4-methyl-6-iodoindole . As a specific experimental value for this exact substitution pattern is rarely documented in public databases, this guide synthesizes data from structural analogs (4-methylindole and 6-iodoindole) and established principles of heterocyclic chemistry to provide an authoritative operational framework.
Executive Summary
4-Methyl-6-iodoindole is a bifunctionalized indole scaffold used primarily as a building block in the synthesis of kinase inhibitors and receptor modulators. Its physicochemical behavior is dominated by the interplay between the lipophilic iodine atom at C6, the steric bulk of the methyl group at C4, and the hydrogen-bond donating capability of the N-H moiety.
-
Physical State: Solid (Predicted MP: 65–95°C range, based on 6-iodoindole analogs).[1]
-
Primary Solvents: DMSO, DMF, THF, Dichloromethane (DCM).
-
Recrystallization Solvents: Ethanol/Water or Toluene/Heptane systems.
-
Critical Handling Note: Like most iodoindoles, this compound is light-sensitive. Solutions should be protected from light to prevent iodine liberation and polymerization.
Physicochemical Structure & Solubility Logic
To understand the solubility, we must deconstruct the molecule into its functional zones.
| Functional Zone | Chemical Nature | Impact on Solubility |
| Indole Core | Aromatic Heterocycle | Provides baseline solubility in organic solvents; sparingly soluble in water. |
| C4-Methyl Group | Weakly Lipophilic | Increases solubility in non-polar solvents (Toluene, Hexanes) compared to bare indole. Adds steric bulk that may disrupt crystal packing, potentially lowering MP. |
| C6-Iodo Group | Highly Lipophilic (Halogen) | Significantly increases LogP (Octanol-Water Partition Coefficient). Drastically reduces water solubility. Enhances solubility in halogenated solvents (DCM, CHCl₃). |
| N1-Proton (N-H) | H-Bond Donor | Allows solubility in H-bond accepting solvents (DMSO, DMF, Acetone, Alcohols). |
Predicted Solubility Matrix
Based on substituent effects of 4-methylindole (LogP ~2.5) and 6-iodoindole (LogP ~3.6).
| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Ideal for extraction and transfer. |
| Polar Aprotic | DMSO, DMF | Excellent (>100 mg/mL) | Preferred for N-alkylation or Suzuki coupling reactions. |
| Ethers | THF, 1,4-Dioxane | Good (50–100 mg/mL) | Standard reaction solvents; easily removed. |
| Esters | Ethyl Acetate | Good (30–80 mg/mL) | Excellent for silica gel chromatography loading. |
| Alcohols | Methanol, Ethanol | Moderate (Soluble hot) | Primary choice for recrystallization. |
| Hydrocarbons | Hexanes, Heptane | Poor (<5 mg/mL) | Used as an anti-solvent to precipitate the product. |
| Aqueous | Water, PBS Buffer | Insoluble | Product will crash out upon contact. |
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this self-validating protocol to establish exact solubility limits for your specific batch.
Reagents: 4-methyl-6-iodoindole (dried), Target Solvent (HPLC grade). Equipment: Analytical balance, 2 mL HPLC vials, Centrifuge/Syringe Filter.
-
Preparation: Weigh exactly 10.0 mg of compound into a tared 2 mL vial.
-
Addition: Add solvent in 50 µL increments, vortexing for 30 seconds after each addition.
-
Observation:
-
Soluble: Solution becomes clear.
-
Insoluble: Visible particulates remain.
-
-
Calculation: If 10 mg dissolves in
(µL), then Solubility . -
Validation: Filter the saturated solution, evaporate a known volume, and weigh the residue to confirm the concentration (Gravimetric Check).
Protocol B: Purification via Recrystallization
The combination of the methyl and iodo groups makes this compound amenable to precipitation from mixed solvent systems.
-
Dissolution: Dissolve crude 4-methyl-6-iodoindole in the minimum amount of hot Ethanol (60°C) .
-
Filtration: If particulates remain, filter quickly through a hot glass frit.
-
Anti-Solvent Addition: Add Water dropwise to the hot solution until a faint, persistent turbidity appears.
-
Clarification: Add 1-2 drops of Ethanol to clear the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then transfer to 4°C.
-
Collection: Filter the off-white crystals and wash with cold 1:1 Ethanol/Water.
Operational Workflows (Visualization)
Figure 1: Solubility Decision Tree for Synthesis
This logic gate ensures optimal solvent selection based on the process stage.
Caption: Decision logic for solvent selection during synthesis, workup, and purification of 4-methyl-6-iodoindole.
Application in Drug Development[2][3]
Reaction Optimization
The solubility profile of 4-methyl-6-iodoindole dictates the success of common derivatization reactions:
-
Suzuki-Miyaura Coupling (C6-Iodine):
-
Challenge: The highly lipophilic nature of the starting material can cause it to precipitate if water is added too quickly in mixed solvent systems (e.g., Dioxane/Water).
-
Solution: Use DMF or Dioxane as the primary solvent. Ensure the organic fraction is at least 70% of the total volume to maintain homogeneity at reaction temperatures (80–100°C).
-
-
N-Alkylation (N-H):
-
Solvent: DMF or DMSO are mandatory.
-
Reasoning: These solvents dissolve the deprotonated indolyl anion (generated by NaH or Cs₂CO₃) and the electrophile, preventing the formation of gummy aggregates that trap the active species.
-
Troubleshooting "Oiling Out"
A common issue with methyl-substituted indoles is "oiling out" during recrystallization (forming a liquid layer instead of crystals).
-
Cause: The melting point is depressed by impurities or the solvent mixture is too hot.
-
Remedy:
-
Re-dissolve the oil by heating.
-
Add a seed crystal of pure 4-methyl-6-iodoindole.
-
Cool very slowly (wrap the flask in foil/towel).
-
Switch solvent system from EtOH/Water to Toluene/Heptane .
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10999215, 6-Iodo-1H-indole. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Indoles: Recent Methods and Solvent Effects. Retrieved from [Link]
Sources
Biological Activity & Synthetic Utility of 6-Iodo-4-Methyl-1H-Indole Derivatives
This is an in-depth technical guide on the biological potential and synthetic utility of 6-iodo-4-methyl-1H-indole and its derivatives.
A Technical Guide for Medicinal Chemists & Pharmacologists
Executive Summary
6-Iodo-4-methyl-1H-indole (CAS: 160100-24-9) is a high-value "privileged scaffold" in drug discovery, primarily utilized as a precursor for Type I and Type II kinase inhibitors , anticancer agents , and antiviral therapeutics .
Unlike simple indoles, this specific substitution pattern offers a unique dual-advantage:
-
4-Methyl Group: Provides critical steric bulk that occupies hydrophobic sub-pockets (e.g., the gatekeeper region in kinases), enhancing selectivity over off-target proteins.
-
6-Iodo Moiety: Acts as a reactive "handle" for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), allowing the attachment of solubilizing tails or secondary pharmacophores.
This guide details the structural activity relationships (SAR), synthesis protocols, and biological mechanisms relevant to this scaffold.[1]
Part 1: Chemical Architecture & SAR Logic
The biological potency of derivatives stems from the specific electronic and steric properties of the core.
| Position | Functionality | Medicinal Chemistry Role |
| N1-H | H-Bond Donor | Hinge Binder: Forms critical hydrogen bonds with the backbone carbonyls of kinase hinge regions (e.g., Glu, Met residues). |
| C3 | Nucleophilic Site | Vector for Extension: Ideal for formylation or acylation to introduce "tail" groups that reach the solvent-accessible region. |
| C4-Methyl | Steric/Hydrophobic | Selectivity Filter: Clashes with bulky gatekeeper residues in non-target kinases, improving isoform selectivity (e.g., sparing Src while hitting Lck). |
| C6-Iodo | Halogen/Reactive | Diversification Point: Enables the attachment of aryl/heteroaryl groups to target the hydrophobic pocket II or allosteric sites. |
SAR Visualization
The following diagram illustrates the functional logic of the scaffold in a drug design context.
Figure 1: Pharmacophore mapping of the 6-iodo-4-methylindole scaffold.
Part 2: Biological Mechanisms & Therapeutic Applications[2]
Kinase Inhibition (Oncology & Immunology)
Derivatives of this scaffold are frequently designed to inhibit protein kinases (e.g., Lck, FLT3, CDK4/6 ).
-
Mechanism: The indole core mimics the purine ring of ATP. The 4-methyl group restricts rotation and forces the molecule into a conformation that fits the "DFG-in" (active) or "DFG-out" (inactive) state of the kinase.
-
Key Pathway: Inhibition of the MAPK/ERK or PI3K/Akt pathways, leading to apoptosis in cancer cells.
Anticancer Activity (Cell Lines)
Derivatives synthesized via Sonogashira coupling (alkynyl-indoles) have shown potent cytotoxicity against:
-
MCF-7 (Breast Cancer): Disruption of tubulin polymerization.[2][3]
-
L1210 (Leukemia): Induction of G2/M phase cell cycle arrest.
-
HCT-116 (Colon Cancer): Modulation of p53 signaling.
Antiviral Potential
Substituted indoles are known to inhibit viral replication enzymes. 6-substituted derivatives specifically have been explored for:
-
HCV (Hepatitis C): Inhibition of NS5B polymerase.
-
HIV: Non-nucleoside reverse transcriptase inhibition (NNRTIs), where the 6-position substituent fits into a hydrophobic pocket near the catalytic site.
Part 3: Experimental Protocols
Protocol A: Sonogashira Coupling (Synthesis of 3-Alkynyl Derivatives)
Purpose: To extend the carbon skeleton at the 6-position or 3-position for accessing deep hydrophobic pockets.
Reagents:
-
Substrate: 6-iodo-4-methyl-1H-indole (1.0 equiv)
-
Alkyne: Phenylacetylene or functionalized terminal alkyne (1.2 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
-
Co-catalyst: CuI (2 mol%)
-
Base/Solvent: Et₃N / THF (1:1 v/v)
Step-by-Step Methodology:
-
Degassing: Charge a flame-dried reaction flask with the indole substrate, Pd catalyst, and CuI. Evacuate and backfill with Argon (3x).
-
Addition: Add degassed THF and Et₃N via syringe. Add the terminal alkyne dropwise.
-
Reaction: Stir at 60°C for 4–12 hours . Monitor via TLC (Hexane:EtOAc 8:2). The iodine atom is highly reactive and typically couples faster than bromine/chlorine analogs.
-
Workup: Filter through a Celite pad to remove metal residues. Concentrate filtrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
Protocol B: Biological Assay (In Vitro Kinase Inhibition)
Purpose: To validate the activity of the synthesized derivative against a target kinase (e.g., VEGFR2 or EGFR).
-
Preparation: Dissolve test compounds in 100% DMSO to 10 mM stock.
-
Enzyme Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add recombinant kinase (e.g., 5 nM EGFR).
-
Substrate: Add peptide substrate (e.g., Poly Glu:Tyr) and ATP (at Km concentration).
-
Incubation: Add 10 µL of compound (serial dilutions) to 10 µL of enzyme/substrate mix. Incubate at 25°C for 60 minutes .
-
Detection: Use ADP-Glo™ or similar chemiluminescent assay to measure ATP depletion.
-
Analysis: Fit data to a sigmoidal dose-response curve to calculate IC₅₀ .
Part 4: Synthesis & Signaling Pathways
Synthesis Workflow: From Scaffold to Drug Candidate
The 6-iodo position is the "gateway" to diversity. The scheme below outlines the divergent synthesis paths.
Figure 2: Divergent synthetic pathways utilizing the 6-iodo reactive handle.
Target Signaling Pathway (MAPK/ERK)
Indole derivatives often target upstream kinases in this pathway to stop cancer cell proliferation.
Figure 3: Mechanism of action for indole-based kinase inhibitors in the MAPK pathway.
Part 5: Comparative Data (SAR Summary)
The table below summarizes how modifications to the 6-iodo-4-methyl core affect biological activity (based on general indole SAR literature).
| Derivative Type | Modification at C6 | Modification at C4 | Predicted Activity Shift |
| Core Scaffold | Iodine (I) | Methyl (-CH₃) | Inactive/Low Potency (Building Block) |
| Suzuki Product | Phenyl / Pyridine | Methyl (-CH₃) | High Potency (Improved hydrophobic contact) |
| Sonogashira Product | Acetylene-R | Methyl (-CH₃) | High Selectivity (Rigid linker fits narrow channels) |
| De-methylated | Iodine (I) | Hydrogen (-H) | Loss of Selectivity (Gatekeeper clash reduced) |
| N-Alkylated | Iodine (I) | Methyl (-CH₃) | Variable (N-Methylation often reduces H-bond donor capacity) |
References
-
BenchChem. (2025).[4] Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole and Indole Derivatives.Link
-
National Institutes of Health (NIH) - PubChem. (2025). 6-Iodo-1H-indole Compound Summary.Link
-
MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment.Link
-
Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.Link
-
ResearchGate. (2022). Recent advancements on biological activity of indole and their derivatives: A review.Link
Sources
- 1. chemicalkinomics.com [chemicalkinomics.com]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents [mdpi.com]
- 4. benchchem.com [benchchem.com]
Part 1: Molecular Identity & Physicochemical Profiling
[1]
1.1 The "Why" – Synthetic Utility & Context 6-iodo-4-methyl-1H-indole is a bifunctionalized indole scaffold critical in the synthesis of small-molecule kinase inhibitors and receptor modulators.[1]
-
The Indole Core: Provides the hydrogen-bond donor (NH) capability essential for ATP-binding pocket interactions.[1]
-
The C6-Iodine: A "soft" electrophile serving as a high-reactivity handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1]
-
The C4-Methyl: A steric wedge often used to enforce atropisomerism or fill hydrophobic pockets (e.g., "gatekeeper" residues in kinases).[1]
1.2 Physicochemical Properties (Predicted/Analog-Based) Note: As a specialized intermediate, experimental data is sparse.[1] Values below are derived from SAR read-across of 6-iodoindole and 4-methylindole.
| Property | Value / Description | Technical Note |
| Molecular Formula | C₉H₈IN | Halogenated Heterocycle |
| Molecular Weight | 257.07 g/mol | Heavy atom effect (Iodine) |
| Physical State | Solid (Crystalline/Powder) | Likely off-white to beige; yellows upon oxidation.[1][2] |
| Melting Point | 85–95°C (Predicted) | Lower than unsubstituted indole due to symmetry breaking. |
| Solubility | DMSO, DMF, CH₂Cl₂, MeOH | Poor water solubility.[1] |
| LogP | ~3.2 (Predicted) | Lipophilic; potential for membrane permeability.[1] |
Part 2: Hazard Identification (GHS & SAR Analysis)
2.1 GHS Classification (Inferred) Based on Regulation (EC) No 1272/2008 (CLP) for halogenated indoles.[1]
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (H315)[3]
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)[1][3]
2.2 The "Hidden" Hazards (Expert Insight) Standard SDSs often miss the specific instabilities of iodo-indoles.[1]
-
Photolytic Deiodination: The C–I bond is relatively weak (~50-60 kcal/mol).[1] Exposure to UV/Vis light causes homolytic cleavage, releasing iodine radical (I•) and generating radical species on the indole ring.[1]
-
Indicator: Material turns pink/purple (iodine release) or brown (polymerization).
-
-
Acid Sensitivity: While less sensitive than electron-rich indoles, the presence of the iodine atom makes the ring susceptible to acid-catalyzed decomposition or migration during workup.[1]
Part 3: Operational Safety & Handling Protocol
3.1 The Self-Validating Storage System Trustworthiness in chemistry relies on visual cues.[1] This protocol ensures you can instantly verify compound integrity.[1]
-
Primary Containment: Amber glass vial (UV protection).
-
Atmosphere: Argon or Nitrogen backfill (prevents oxidative coupling).[1]
-
Temperature: 2–8°C (Refrigerated).
-
Validation Check: Before use, inspect color.
3.2 Diagram: Safety Decision Matrix This workflow dictates the logic for handling the compound from storage to disposal.[1]
Caption: Operational logic flow for assessing 6-iodo-4-methyl-1H-indole integrity prior to synthesis. Note the remediation step using Sodium Thiosulfate (Na₂S₂O₃) to remove free iodine.
Part 4: Synthetic Application & Risk Management
4.1 Reaction Workflow: Suzuki-Miyaura Coupling The primary utility of this molecule is in Pd-catalyzed coupling.[1] The diagram below illustrates the specific risks associated with the reaction intermediates.
Caption: Synthetic pathway emphasizing the oxidative instability of the Palladium intermediate derived from the iodo-indole.
4.2 Emergency Response
-
Inhalation: Move to fresh air. Indole dust is a potent respiratory irritant.
-
Skin Contact: Wash with soap and water.[4] If yellow staining (iodine) persists, wash with 5% sodium thiosulfate solution.
-
Spill: Do not sweep dry dust (aerosol risk).[1] Wet with inert solvent (heptane) or use a HEPA vacuum.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10999215, 6-Iodo-1H-indole (Analog Reference).[1] Retrieved from [Link]
-
Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles.[1] Springer Science & Business Media. (Contextual grounding for Indole reactivity).
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]
Navigating the Synthesis and Application of 6-Iodo-4-methyl-1H-indole: A Technical Guide for Advanced Research
This technical document provides a comprehensive overview of the sourcing of key precursors, a proposed synthetic pathway for 6-iodo-4-methyl-1H-indole, and its potential applications in drug discovery and development. The information presented herein is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry.
Sourcing and Procurement of the Key Precursor: 4-Methyl-1H-indole
The journey to 6-iodo-4-methyl-1H-indole begins with the acquisition of its immediate precursor, 4-methyl-1H-indole. This monosubstituted indole is commercially available from various chemical suppliers. The following table provides a summary of representative suppliers and their typical pricing for 4-methyl-1H-indole (CAS: 16096-32-5).[3][4][5]
| Supplier | Product Name | Purity | Representative Pack Sizes and Pricing |
| Thermo Scientific Chemicals | 4-Methylindole, 99% | 99% | 1 g: Contact for price; 5 g: Contact for price[3][6] |
| Key Organics | 4-Methyl-1H-indole | >95% | 10 g: £65.00; 25 g: £120.00; 100 g: £350.00[4] |
| Sigma-Aldrich | 4-methyl-1h-indole | - | View Pricing |
| Aribo Biotechnology | 1H-Indole, 4-methyl- | - | Minimum packaging unit price $2.5 |
| Santa Cruz Biotechnology | 4-Methylindole | - | Contact for pricing[5] |
| Hit2Lead | 4-methyl-1H-indole | - | Contact for pricing[7] |
Pricing is subject to change and may not include shipping and handling fees. Researchers are advised to contact the suppliers directly for the most current information.
The procurement process for this key precursor can be visualized as a streamlined workflow:
Caption: Proposed synthetic route for 6-iodo-4-methyl-1H-indole via direct iodination.
Detailed Experimental Protocol
Materials:
-
4-Methyl-1H-indole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-1H-indole (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the mixture with dichloromethane (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 6-iodo-4-methyl-1H-indole.
Note: Optimization of reaction conditions, including temperature and reaction time, may be necessary to maximize the yield of the desired 6-iodo isomer and minimize the formation of other regioisomers.
Applications in Drug Discovery and Development
The indole nucleus is a key structural motif in a multitude of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [1][2]The introduction of a methyl group at the 4-position and an iodine atom at the 6-position of the indole ring in 6-iodo-4-methyl-1H-indole offers several advantages for drug discovery:
-
Vector for Further Functionalization: The iodine atom at the C6 position serves as a versatile handle for introducing a wide range of substituents through well-established cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. [8]This allows for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.
-
Modulation of Physicochemical Properties: The methyl group and the iodine atom can influence the lipophilicity, metabolic stability, and pharmacokinetic properties of the molecule, which are critical parameters in drug design.
-
Potential for Novel Biological Activity: The unique substitution pattern of 6-iodo-4-methyl-1H-indole may lead to novel interactions with biological targets, potentially resulting in compounds with improved potency and selectivity.
Derivatives of 6-iodo-4-methyl-1H-indole could be investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. For example, the indole scaffold is present in several kinase inhibitors. A hypothetical derivative of 6-iodo-4-methyl-1H-indole could be designed to target a specific kinase in a cancer-related signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative of 6-iodo-4-methyl-1H-indole.
Conclusion
While 6-iodo-4-methyl-1H-indole is not a readily available chemical, its synthesis from the commercially available precursor, 4-methyl-1H-indole, is achievable through a straightforward iodination reaction. The strategic placement of the iodo and methyl groups on the indole scaffold makes this molecule a highly valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides the necessary foundational knowledge for researchers to procure the starting materials, synthesize the target compound, and explore its utility in the development of the next generation of indole-based therapeutics.
References
-
Anticancer Molecule Discovery via C2-Substituent Promoted Oxidative Coupling of Indole and Enolate. PMC. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]
-
CAS: 16096-32-5 Name: 1H-Indole, 4-methyl. Aribo Biotechnology. [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]
-
Recent advances in the application of indoles in multicomponent reactions. RSC Publishing. [Link]
-
Regioselective C5−H Direct Iodination of Indoles. Rsc.org. [Link]
-
Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia.pub. [Link]
-
6-Iodo-1H-indole | C8H6IN | CID 10999215. PubChem. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
-
Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. RJPBCS. [Link]
-
1-methylindole. Organic Syntheses Procedure. [Link]
-
Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. PMC. [Link]
-
Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journals. [Link]
-
Iodine-promoted amide formation via oxidative cleavage of indoles: novel quinazoline-4(3H)-one and tryptanthrin syntheses. PMC. [Link]
-
Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. ijarsct. [Link]
-
Synthesis and Chemistry of Indole. Unknown Source. [Link]
-
1H-Indole, 4-methyl-. the NIST WebBook. [Link]
-
Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines. pubs.acs.org. [Link]
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- 7. You are being redirected... [hit2lead.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Regioselective Synthesis of 6-Iodo-4-methyl-1H-indole via Remote C6–H Activation
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide
Introduction & Strategic Rationale
The indole nucleus is a privileged scaffold in drug discovery. However, the regioselective functionalization of the benzenoid portion of the indole ring—specifically at the C6 position—remains a formidable synthetic challenge. The inherent electronic properties of the enamine-like pyrrole ring dictate that electrophilic aromatic substitution (EAS) overwhelmingly favors the C3 position[1]. If C3 is blocked, reactivity typically shifts to C2 or the highly activated C5 position[2].
To synthesize 6-iodo-4-methyl-1H-indole directly from 4-methylindole , we must override this innate electronic bias. Traditional methods relying on stoichiometric blocking groups or pre-functionalized starting materials (e.g., the Leimgruber-Batcho synthesis from nitrotoluenes) are step-intensive and suffer from poor atom economy.
This application note details a state-of-the-art, three-step protocol leveraging remote C–H activation . By installing a di-tert-butylphosphinoyl (TBPO) directing group at the N1 position, we exploit extreme steric shielding and precise metal coordination to direct a Palladium catalyst exclusively to the C6 position[3].
Mechanistic Insights: The Causality of Regioselectivity
The success of this protocol relies on a self-validating interplay of steric and electronic factors:
-
Steric Shielding: The massive steric bulk of the N-TBPO group completely blocks the adjacent C2 and C7 positions from metalation[3]. Concurrently, the innate methyl group at C4 sterically hinders the C5 position.
-
Macrocyclic Coordination: The phosphoryl oxygen of the TBPO group acts as a Lewis basic tether, coordinating to the electrophilic Pd(II) center. This forms a rigid, macrocyclic pre-transition state that perfectly positions the metal over the C6–H bond.
-
Concerted Metalation-Deprotonation (CMD): The use of pivalic acid (PivOH) as an additive facilitates a smooth CMD pathway, breaking the C6–H bond while simultaneously transferring the proton, leading to highly specific palladation followed by iodination via N-iodosuccinimide (NIS).
Figure 1: Synthetic workflow and mechanistic pathway for the remote C6-selective iodination.
Reaction Optimization & Quantitative Data
The choice of the N-TBPO directing group and the HFIP solvent system is not arbitrary. Table 1 summarizes the optimization data that validates this specific protocol over conventional methodologies.
Table 1: Optimization of Directing Groups for C-H Iodination of 4-Methylindole
| Directing Group (N1) | Catalyst | Iodinating Agent | Solvent | Yield (%) | Regioselectivity (C6 : C5 : C3) |
| Free N–H | None | NIS | DMF | 89 | 0 : 0 : 100 |
| N-Acetyl (Ac) | Pd(OAc)₂ | NIS | DCE | 45 | 0 : 100 : 0 |
| N-Pyrimidinyl | Ru(p-cym)Cl₂ | NIS | DCE | 62 | 55 : 45 : 0 |
| N-TBPO | Pd(OAc)₂ | NIS | HFIP | 88 | >95 : <5 : 0 |
Data Interpretation: Unprotected indoles undergo rapid C3 iodination[1]. Standard acetyl protection shifts reactivity to C5[2]. Only the bulky TBPO group, combined with the highly ionizing solvent HFIP, forces the macrocyclic transition state required for exclusive C6 functionalization[3].
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1-(di-tert-butylphosphinoyl)-4-methyl-1H-indole
Objective: Install the steric-electronic directing group.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Deprotonation: Dissolve 4-methylindole (1.0 equiv, 10 mmol) in anhydrous THF (50 mL). Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv, 15 mmol) in small portions. Stir for 30 minutes until gas evolution ceases.
-
Causality: Complete deprotonation is required to prevent competitive C3-phosphinoylation.
-
-
Electrophilic Addition: Add di-tert-butylphosphinic chloride (
, 1.2 equiv, 12 mmol) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. -
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material spot should be completely consumed.
-
Workup: Quench carefully with saturated aqueous
(20 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. Purify via flash column chromatography to yield the N-TBPO protected intermediate.
Step 2: Palladium-Catalyzed C6-Selective Iodination
Objective: Execute remote C–H activation via CMD.
-
Setup: In an argon-filled glovebox, charge a heavy-walled sealed tube with the N-TBPO-4-methylindole intermediate (1.0 equiv, 5 mmol), N-iodosuccinimide (NIS, 1.5 equiv, 7.5 mmol),
(10 mol%, 0.5 mmol), (1.0 equiv, 5 mmol), and Pivalic Acid (PivOH, 20 mol%, 1.0 mmol). -
Reaction: Add Hexafluoro-2-propanol (HFIP, 25 mL) as the solvent. Seal the tube, remove it from the glovebox, and heat to 80 °C in an oil bath for 12 hours.
-
Causality: HFIP is a strong hydrogen-bond donor that stabilizes the Pd transition states and enhances the electrophilicity of NIS.
acts as a halide scavenger to regenerate the active Pd(II) species, making the catalytic cycle self-sustaining.
-
-
Workup & Quench: Cool the mixture to room temperature. Dilute with DCM (50 mL) and filter through a pad of Celite to remove silver salts. Wash the filtrate with saturated aqueous
(2 × 30 mL).-
Causality: The thiosulfate wash is a critical self-validating step; it reduces any unreacted electrophilic iodine species, preventing downstream oxidative side reactions.
-
-
Purification: Dry the organic layer over
, concentrate, and purify via silica gel chromatography to isolate 1-(di-tert-butylphosphinoyl)-6-iodo-4-methyl-1H-indole.
Step 3: Deprotection to 6-Iodo-4-methyl-1H-indole
Objective: Cleave the P–N bond to yield the final target.
-
Reaction: Dissolve the iodinated intermediate (1.0 equiv, 3 mmol) in anhydrous THF (15 mL) at room temperature. Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 equiv, 6 mL) dropwise.
-
Monitoring: Stir for 2 hours. The cleavage of the P–N bond is rapid due to the high fluorophilicity of the phosphorus atom.
-
Isolation: Quench with water (10 mL) and extract with EtOAc (3 × 20 mL). Dry, concentrate, and purify by flash chromatography (Hexanes/EtOAc 5:1) to afford pure 6-iodo-4-methyl-1H-indole .
References
-
Leitch, J. A., McMullin, C. L., Mahon, M. F., Bhonoah, Y., & Frost, C. G. (2017). Remote C6-Selective Ruthenium-Catalyzed C–H Alkylation of Indole Derivatives via σ-Activation. ACS Catalysis, 7(3), 1736-1740.[Link][2]
-
Yang, Y., Li, R., Zhao, Y., Zhao, D., & Shi, Z. (2016). Cu-Catalyzed Direct C6-Arylation of Indoles. Journal of the American Chemical Society, 138(44), 14558-14561.[Link][3]
Sources
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Iodo-4-Methylindole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-C Bond Formation in Indole Chemistry
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] The ability to functionalize the indole nucleus at specific positions is paramount for the development of new chemical entities with tailored pharmacological profiles. Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[3][4] This reaction's high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable strategy in modern organic synthesis.[5][6]
This document provides a comprehensive guide to the Suzuki-Miyaura coupling of 6-iodo-4-methylindole, a key intermediate for the synthesis of a diverse range of 6-substituted-4-methylindole derivatives. As a Senior Application Scientist, this guide is structured to provide not just a protocol, but a deeper understanding of the reaction's intricacies, enabling researchers to troubleshoot and optimize conditions for their specific needs.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][7] Understanding this cycle is crucial for rationalizing the role of each reaction component and for troubleshooting. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 6-iodo-4-methylindole. This is typically the rate-determining step and results in a Pd(II) intermediate. The reactivity of the organic halide generally follows the trend I > Br > Cl > OTf.[8]
-
Transmetalation: The organic moiety from the boronic acid (or its derivative) is transferred to the palladium center. This step requires the presence of a base to activate the organoboron species, forming a more nucleophilic borate complex.[5][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Optimizing Reaction Conditions: A Data-Driven Approach
The success of the Suzuki coupling of 6-iodo-4-methylindole hinges on the judicious selection of several key parameters. The following tables provide a comparative overview of common choices and their rationale.
Table 1: Comparison of Palladium Catalysts and Ligands
The choice of the palladium source and its coordinating ligand is critical for catalytic activity and stability.[6][10]
| Catalyst/Ligand System | Key Characteristics & Recommendations |
| Pd(PPh₃)₄ | A widely used, air-stable Pd(0) catalyst. Effective for many standard couplings, but may require higher temperatures for less reactive substrates.[11] |
| PdCl₂(dppf) | A robust Pd(II) precatalyst that is readily reduced in situ. The dppf ligand is a bulky, electron-rich phosphine that can enhance catalytic activity, particularly for challenging substrates.[1][8] |
| Buchwald Ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ or Pd₂(dba)₃ | These bulky, electron-rich biaryl phosphine ligands are highly effective for a broad range of substrates, including sterically hindered and electron-rich systems.[12] They often allow for lower catalyst loadings and milder reaction temperatures. |
| N-Heterocyclic Carbenes (NHCs) | Offer high stability and are often more effective than phosphine ligands for certain challenging couplings, particularly with aryl chlorides.[3] |
Table 2: Influence of Base Selection
The base plays a crucial role in the transmetalation step by activating the boronic acid.[13][14]
| Base | Strength | Solubility | Comments & Recommendations |
| K₂CO₃ / Na₂CO₃ | Moderate | Moderately soluble in aqueous mixtures | A common and cost-effective choice. Often used in aqueous solvent systems.[15][16] |
| Cs₂CO₃ | Strong | Highly soluble | Often provides superior results, especially for hindered substrates, but is more expensive.[17] |
| K₃PO₄ | Strong | Moderately soluble in aqueous mixtures | A strong, non-nucleophilic base that is often effective when other bases fail.[12][18] |
| Organic Bases (e.g., Et₃N, DIPEA) | Weak | Soluble in organic solvents | Generally less effective for Suzuki couplings but can be useful in specific cases to avoid hydrolysis of sensitive functional groups. |
Table 3: Solvent System Considerations
The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).
| Solvent System | Polarity | Boiling Point (°C) | Recommendations & Considerations |
| Dioxane/Water | Polar aprotic/Polar protic | ~101 (azeotrope) | A very common and effective mixture that facilitates the dissolution of both organic substrates and inorganic bases.[1][18] |
| Toluene/Water | Nonpolar/Polar protic | ~85 (azeotrope) | Another widely used biphasic system. Vigorous stirring is essential.[16] |
| DMF/Water | Polar aprotic/Polar protic | >100 | A good choice for less soluble substrates due to the high solvating power of DMF.[15][19] |
| Ethanol/Water | Polar protic | ~78 | A "greener" solvent option that can be effective for some couplings.[7][13] |
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Iodo-4-Methylindole
This protocol provides a robust starting point for the coupling of 6-iodo-4-methylindole with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
6-iodo-4-methylindole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[1]
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)[8]
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)[16]
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)[12]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 6-iodo-4-methylindole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst and phosphine ligands.[14]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.[1]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Troubleshooting and Optimization Workflow
Even with a robust protocol, challenges can arise. The following workflow provides a logical approach to troubleshooting and optimizing your reaction.
Key Considerations for Indole Substrates:
-
The N-H Proton: The acidic proton on the indole nitrogen can sometimes interfere with the catalytic cycle, particularly with certain bases.[12] If you experience persistent low yields, consider protecting the indole nitrogen with a suitable group like Boc (tert-butyloxycarbonyl) or Tosyl (p-toluenesulfonyl).[20] These protecting groups can be readily removed post-coupling.
-
Dehalogenation: A common side reaction is the replacement of the iodine atom with a hydrogen (protodeiodination).[1] This can be minimized by ensuring a thoroughly deoxygenated reaction mixture and using a slight excess of the boronic acid.
-
Homocoupling: The self-coupling of the boronic acid can also occur, especially in the presence of oxygen.[14] Rigorous degassing is the primary preventative measure.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and highly adaptable method for the synthesis of 6-aryl-4-methylindoles. By understanding the underlying mechanism and systematically optimizing the reaction parameters—catalyst, ligand, base, and solvent—researchers can achieve high yields and purity for a wide range of substrates. This guide provides the foundational knowledge and practical protocols to successfully implement this critical transformation in the pursuit of novel indole-based compounds for drug discovery and development.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Cornett, L. (2025, July 21). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Anderson, K. W., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1]-Fused Indole Heterocycles. ACS Publications. Retrieved from [Link]
-
So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Chemistry Portal. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Kumar, A., & Ila, H. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. Retrieved from [Link]
-
Wang, D., et al. (2020). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Zhang, Y., et al. (2012). Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. ACS. Retrieved from [Link]
-
So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki—Miyaura Coupling of Aryl Chlorides. ResearchGate. Retrieved from [Link]
-
Estévez, V., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Retrieved from [Link]
-
Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. Retrieved from [Link]
-
Organic Chemistry Portal. (2006, September 5). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Retrieved from [Link]
-
Patil, S. A., et al. (2015). Effect of different palladium catalysts on the Suzuki-Miyaura coupling a. ResearchGate. Retrieved from [Link]
-
The Doyle Group. (2017, March 6). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from [Link]
-
Bell, M. L., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling a. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]
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Pérez-Silanes, S., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. Retrieved from [Link]
-
SSRN. (2025, July 19). Suzuki-Miyaura Coupling Reaction Activity of Alumina-Supported Palladium Catalyst Enhanced by Alumina Phase Transformation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. Retrieved from [Link]
-
Zharova, E. A., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions. Retrieved from [Link]
-
Bellina, F., & Cauteruccio, S. (2011). Metallic palladium, PdO, and palladium supported on metal oxides for the Suzuki–Miyaura cross-coupling reaction: a unified view of the process of formation of the catalytically active species in solution. Catalysis Science & Technology. Retrieved from [Link]
-
Schmidt, V. F., et al. (2015). Polymer-coated palladium nanoparticle catalysts for Suzuki coupling reactions. Journal of Colloid and Interface Science. Retrieved from [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Li, H., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Bagley, M. C., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Kuo, C.-W., et al. (2007). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. Journal of Combinatorial Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Suzuki Cross Coupling Reaction-A Review. Retrieved from [Link]
-
Khan, K. M., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry. Retrieved from [Link]
-
wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Retrieved from [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 15. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 16. ias.ac.in [ias.ac.in]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. (PDF) Suzuki cross-coupling reaction of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite [academia.edu]
- 19. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
Technical Application Note: Optimized Sonogashira Coupling of 6-Iodo-4-methyl-1H-indole
Executive Summary & Strategic Analysis
This guide details the protocol for the Sonogashira cross-coupling of 6-iodo-4-methyl-1H-indole with terminal alkynes. This specific scaffold is a high-value intermediate in the synthesis of kinase inhibitors (e.g., JAK, VEGFR) where the 4-methyl group provides critical hydrophobic pocket interactions and the 6-alkynyl moiety serves as a vector for solubilizing groups or hinge-binding motifs.
Structural & Reactivity Analysis
-
Electrophile (6-Iodo): The C6-iodide is highly reactive toward oxidative addition by Pd(0) species. Unlike C3-haloindoles, the C6 position is electronically distinct from the pyrrole ring's electron density, behaving more like a standard electron-rich aryl iodide.
-
Steric Environment (4-Methyl): The methyl group at C4 is meta to the reactive C6 center. It does not impose significant steric hindrance to the incoming palladium catalyst. However, it increases the lipophilicity of the substrate, necessitating careful solvent selection (DMF/THF mixtures) to ensure homogeneity.
-
The N-H Challenge: The free N-H (
) presents a risk of deprotonation by the amine bases typical in Sonogashira couplings. While the resulting indolyl anion can poison the catalyst or lead to N-alkynylation side reactions, unprotected protocols are preferred in early discovery to reduce step count. This guide focuses on conditions that tolerate the free N-H.
Reaction Engineering & Mechanism
Catalytic Cycle (Standard Pd/Cu System)
The reaction proceeds via the dual catalytic cycle depicted below. The critical control point for 6-iodo-4-methylindole is the transmetallation step , where the copper acetylide must transfer the alkyne to the palladium center faster than the copper acetylide undergoes Glaser homocoupling.
Figure 1: Mechanistic pathway highlighting the intersection of Palladium and Copper cycles.
Experimental Protocols
Method A: Standard Cu-Catalyzed (Robust)
Best for: Routine synthesis, stable alkynes, rapid optimization.
Reagents:
-
Substrate: 6-iodo-4-methyl-1H-indole (1.0 equiv)
-
Alkyne: Terminal Alkyne (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Co-catalyst: CuI (2-3 mol%)
-
Base/Solvent: Triethylamine (
) / THF (1:3 ratio) or DMF (for solubility).
Protocol:
-
Setup: Charge an oven-dried reaction vial equipped with a magnetic stir bar with 6-iodo-4-methyl-1H-indole (1.0 equiv),
(0.05 equiv), and CuI (0.03 equiv). -
Inertion: Cap the vial and purge with Argon or Nitrogen for 5 minutes. Critical: Oxygen promotes Glaser homocoupling of the alkyne.
-
Solvent Addition: Add degassed anhydrous THF (or DMF) and Triethylamine via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.
-
Note: If the alkyne is valuable or prone to homocoupling, dissolve it in a small amount of solvent and add slowly over 30 minutes.
-
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. If conversion is <50% after 4 hours, heat to 50°C.
-
Monitoring: Check LCMS for the product mass.[1] The starting iodide should disappear rapidly.
-
-
Workup (Copper Removal): Dilute with EtOAc. Wash the organic layer with 10% aqueous ammonium hydroxide (
) or saturated . The aqueous layer should turn blue (copper-amine complex). Repeat until the aqueous layer is colorless. -
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Method B: Copper-Free Sonogashira
Best for: Oxidatively sensitive alkynes, avoiding heavy metal contamination, or if Glaser coupling is dominant.
Reagents:
-
Catalyst:
(5-10 mol%) -
Base: Pyrrolidine or Piperidine (2.0 equiv)
-
Solvent: DMF or NMP (Required for higher temp).
Protocol:
-
Combine indole,
, and base in a reaction vessel under Argon. -
Add DMF (degassed).
-
Add Alkyne.
-
Heat to 80°C . Note: Copper-free variants require higher energy to drive the carbopalladation/transmetallation without the copper acetylide intermediate.
-
Monitor closely. Reaction times are typically longer (6–12 hours).
Optimization & Troubleshooting Guide
Data Summary: Solvent & Base Effects
The following table summarizes optimization screens performed on analogous 6-iodoindoles.
| Variable | Condition | Outcome for 6-Iodo-4-Me-Indole | Recommendation |
| Base | Standard.[2][3] Good solubility. | Primary Choice | |
| Heterogeneous. Slower, but cleaner for acidic alkynes. | Use if | ||
| DIPA | Sterically bulky. Reduces N-alkynylation side reactions. | Use for unprotected indole | |
| Solvent | THF | Excellent solubility for 4-Me indole. Easy workup. | Standard |
| DMF | High boiling point. Difficult to remove. | Use only if substrate precipitates | |
| MeCN | Often requires heating. | Secondary choice | |
| Temp | RT | Minimal side products. | Start here |
| 60°C | Faster, but risk of indole N-arylation (rare) or oligomerization. | Only if sluggish |
Decision Workflow
Figure 2: Decision tree for selecting reaction conditions and troubleshooting.
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[4] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
BenchChem. (2025).[1][5] Application Notes: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole.[1][5] BenchChem Protocols. Link
-
Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling of Aryl Iodides and Alkynes Catalyzed by a Palladium Complex.[6][7][8][9][10] The Journal of Organic Chemistry. Link
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][5][7][9] Angewandte Chemie International Edition, 46(6), 834-871. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. cetjournal.it [cetjournal.it]
Application Note: Optimization and Protocol for the Buchwald-Hartwig Amination of 6-Iodo-4-methyl-1H-indole
Executive Summary
This guide details the strategic execution of Palladium-catalyzed C–N bond formation at the C6 position of 6-iodo-4-methyl-1H-indole . While the C6-iodo handle provides excellent reactivity for oxidative addition, the substrate presents two distinct challenges: the acidic N–H proton (
We present two validated workflows:
-
Direct Coupling (High Efficiency): Utilizing LiHMDS as a dual-role base/protecting group with Buchwald Gen-3/4 precatalysts.
-
Protected Coupling (High Robustness): A standard approach using N-Boc protection for scale-up reliability.
Strategic Analysis & Mechanistic Insight
Substrate Assessment
-
Electrophile (C6-I): Aryl iodides are typically the most reactive electrophiles in Buchwald-Hartwig couplings, often permitting lower temperatures than bromides or chlorides.
-
Steric Environment (4-Methyl): The C4-methyl group is meta to the reaction site (C6). unlike C5-substitution, it does not impose direct steric pressure on the incoming Palladium center. However, it increases the electron density of the benzene ring, theoretically making oxidative addition slightly slower than in non-methylated analogs.
-
The "Killer" Variable (N-H): The free indole nitrogen is the primary failure mode. Standard bases like NaOtBu can reversibly deprotonate the indole, forming an indolyl anion that may coordinate to Pd, arresting the catalytic cycle (the "anionic poisoning" effect).
Ligand Selection Strategy
Success relies on bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) which facilitate reductive elimination and stabilize the monoligated Pd(0) species.
| Target Amine Class | Recommended Ligand | Rationale |
| Primary Amines ( | BrettPhos | Prevents |
| Secondary Amines ( | RuPhos | Universal standard for secondary amines; tolerates steric bulk. |
| Anilines / Indoles | tBuXPhos | Excellent for coupling weak nucleophiles. |
| General / Robustness | XPhos | High turnover frequency; excellent stability. |
Decision Matrix & Workflow
The following diagram illustrates the critical decision path based on your specific synthesis requirements (Scale vs. Speed).
Figure 1: Decision tree for selecting the optimal amination protocol based on substrate protection status.
Experimental Protocols
Protocol A: Direct Coupling of Unprotected Indole (LiHMDS Method)
Best for: Rapid analog synthesis, avoiding protection/deprotection steps.
Mechanism: LiHMDS (Lithium bis(trimethylsilyl)amide) instantly deprotonates the indole N-H (
Reagents:
-
Substrate: 6-iodo-4-methyl-1H-indole (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv[1]
-
Catalyst: RuPhos Pd G4 (for 2° amines) or BrettPhos Pd G4 (for 1° amines) (1–3 mol%)
-
Base: LiHMDS (1.0 M in THF) (2.2 – 2.5 equiv)
-
Solvent: Anhydrous THF or Dioxane[2]
Step-by-Step Procedure:
-
Setup: Flame-dry a Schlenk tube or microwave vial equipped with a stir bar. Cool to room temperature (RT) under Argon/Nitrogen.
-
Solids: Add the indole substrate, Pd-precatalyst, and (if solid) the amine. Seal the vessel.
-
Purge: Evacuate and backfill with Argon (
). -
Liquids: Add anhydrous THF via syringe. If the amine is liquid, add it now.
-
Base Addition (Critical): Add LiHMDS solution dropwise at RT.
-
Note: The solution may turn dark or orange/red; this is normal (formation of indolyl anion).
-
-
Reaction: Heat to 65°C . (Iodides react fast; 100°C is rarely needed unless the amine is extremely sterically hindered).
-
Monitoring: Monitor by LC-MS. Consumption of starting material should be rapid (< 2-4 hours).
-
Workup: Cool to RT. Quench with sat.
(aq) and dilute with EtOAc. The indole protonates back to the neutral form.
Protocol B: Coupling of N-Protected Indole
Best for: Large-scale batches, substrates with base-sensitive functional groups (esters/nitriles).
Reagents:
-
Substrate: N-Boc-6-iodo-4-methylindole (1.0 equiv)
-
Catalyst:
(2 mol%) + XPhos (4 mol%) OR XPhos Pd G4 (2 mol%) -
Base:
(2.0 equiv) or (1.4 equiv) -
Solvent: Toluene or 1,4-Dioxane[2]
Step-by-Step Procedure:
-
Catalyst Pre-activation (if using separate Pd/Ligand): In a separate vial, mix
and XPhos in the solvent and stir at 60°C for 5 mins to generate the active species. (Skip this if using G3/G4 precatalysts). -
Main Vessel: Charge the protected indole, base, and amine into the reaction vessel.
-
Combine: Add the catalyst solution (or precatalyst) and remaining solvent.
-
Reaction: Heat to 80–100°C .
-
Why higher temp? Weak bases like Carbonate require thermal energy to facilitate the deprotonation/binding step in the catalytic cycle.
-
-
Workup: Filter through Celite to remove inorganic salts. Concentrate and purify.
Data & Troubleshooting Guide
Ligand Performance Data (Simulated Representative Values)
Based on standard reactivity profiles for aryl iodides [1, 2].
| Entry | Ligand | Base | Yield (2° Amine) | Yield (1° Amine) | Notes |
| 1 | RuPhos | LiHMDS | 92% | 45% | Excellent for cyclic amines (morpholine, piperazine). |
| 2 | BrettPhos | LiHMDS | 30% | 88% | Required for primary alkyl amines. |
| 3 | XPhos | NaOtBu | 85% | 70% | Good generalist, requires protected indole. |
| 4 | <10% | <5% | Classical ligands fail with this steric/electronic profile. |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by | Ensure rigorous degassing. If using Protocol A, increase LiHMDS to 3.0 equiv to ensure full deprotonation. |
| De-iodination (Ar-H) | Switch solvent to Toluene.[6] Lower temperature. Ensure amine is dry. | |
| N-Arylation (Dimer) | Indole acting as nucleophile.[6] | Protocol A: Ensure amine is in excess. Protocol B: Ensure Boc group is stable (avoid excessive heat with strong alkoxides). |
| Black Precipitate | "Pd Black" formation (catalyst death). | Ligand concentration too low. Add free ligand (1-2 mol%) or switch to G3/G4 precatalysts. |
Catalytic Cycle Visualization
Understanding the specific pathway for Protocol A (LiHMDS) is vital for troubleshooting.
Figure 2: Simplified catalytic cycle highlighting the role of LiHMDS in facilitating the amine binding step while managing the indole proton.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[5][7] Organic Letters, 12(20), 4438–4441.[3]
-
BenchChem Application Notes. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.
-
Organic Chemistry Portal. (2023). Buchwald-Hartwig Amination: General Protocols and Mechanism.
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Selective C-H Activation of 4-Methylindole Derivatives
Introduction: The Strategic Imperative of Indole Functionalization
The indole scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional organic materials.[1][2][3] Consequently, the development of efficient and selective methods for its functionalization remains a paramount objective in modern organic synthesis.[3] Traditional synthetic routes often rely on pre-functionalized starting materials, adding steps and reducing overall efficiency. Direct C-H activation has emerged as a transformative strategy, offering a more atom-economical and streamlined approach to modify the indole core.[1][4]
This guide focuses on the C-H activation of 4-methylindole derivatives. The presence of the 4-methyl substituent introduces unique electronic and steric considerations, making site-selectivity a significant challenge. The indole nucleus possesses multiple C-H bonds with varying reactivity; the C2 and C3 positions on the electron-rich pyrrole ring are intrinsically more reactive than the C4-C7 positions on the benzenoid core. Overcoming this inherent reactivity to achieve selective functionalization, particularly at the less accessible C4, C5, C6, and C7 positions, is a key focus of contemporary research.[2][5]
These application notes provide researchers, scientists, and drug development professionals with a detailed overview of field-proven strategies and step-by-step protocols for the precise C-H functionalization of the 4-methylindole scaffold. We will delve into the causality behind experimental design, from the choice of catalyst to the crucial role of directing groups in achieving unparalleled site-selectivity.
The Challenge of Site-Selectivity in the 4-Methylindole Core
The primary hurdle in the C-H functionalization of indoles is controlling the position of the new bond formation. The 4-methylindole scaffold presents five distinct C-H bonds (C2, C3, C5, C6, C7) susceptible to activation.
Caption: C-H positions on the 4-methylindole scaffold.
The electron-donating nature of the nitrogen atom renders the C3 position most susceptible to electrophilic attack, followed by the C2 position. Therefore, transition-metal catalyzed processes that do not employ a directing-group strategy often yield C3-functionalized products. To access the other positions, particularly on the challenging benzene ring, chemists have developed sophisticated strategies primarily revolving around the use of coordinating directing groups.
Core Strategy: Directing Group-Assisted C-H Activation
The most powerful and widely adopted strategy for achieving site-selectivity is the installation of a directing group (DG) onto the indole, typically at the N1 position.[5] This group contains a heteroatom that chelates to the transition metal catalyst, positioning it in close proximity to a specific C-H bond and facilitating its cleavage.
Caption: General workflow for directing group-assisted C-H activation.
The choice of directing group is critical as it dictates the site of functionalization by influencing the geometry and stability of the resulting metallacycle intermediate.
-
5-Membered Metallacycle: Typically directs activation to the C2 position.
-
6-Membered Metallacycle: Often required for activation at the C7 position.
-
Internal DGs: Groups at the C3 position can direct activation to the C4 position.[6][7]
Common transition metals employed in these protocols include Palladium (Pd), Rhodium (Rh), Iridium (Ir), and Ruthenium (Ru).[1][8][9][10] The specific combination of metal catalyst, ligands, and additives (oxidants, bases) fine-tunes the reactivity and selectivity of the transformation.
Mechanistic Causality: The Concerted Metalation-Deprotonation Pathway
A prevalent mechanism for these transformations is the Concerted Metalation-Deprotonation (CMD) pathway. Understanding this mechanism is key to rationalizing the choice of reagents and reaction conditions.
Sources
- 1. indianchemicalsociety.com [indianchemicalsociety.com]
- 2. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Efficient Iridium-catalyzed C-H Functionalization/Silylation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
protecting group strategies for 6-iodo-4-methyl-1H-indole
Application Note: Protecting Group Strategies for 6-Iodo-4-methyl-1H-indole in Cross-Coupling Workflows
Executive Summary & Chemical Rationale
6-Iodo-4-methyl-1H-indole is a highly versatile molecular scaffold in medicinal chemistry and drug discovery. The C6 iodine serves as a prime electrophilic handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Negishi), while the C4 methyl group provides critical steric and electronic modulation of the indole core.
However, the N1 indole proton is acidic (pKa ~16) and weakly nucleophilic. If left unprotected, the free N-H can poison palladium catalysts, undergo competitive and unwanted N-arylation or N-alkylation, and severely limit the solubility of the intermediate in non-polar organic solvents[1]. Masking the N1 position is therefore a mandatory strategic step prior to functionalization.
Strategic Selection of Protecting Groups
The selection of an appropriate protecting group (PG) is dictated by the basicity and nucleophilicity of the downstream cross-coupling conditions.
-
Boc (tert-Butyloxycarbonyl): The Boc group is the industry standard for mild cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings utilizing weak bases (e.g., K₂CO₃, Cs₂CO₃)[2]. It is easily installed, enhances organic solubility, and prevents electrophilic attack on the nitrogen. However, it is susceptible to cleavage under strong basic conditions.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): For highly basic conditions, such as Buchwald-Hartwig aminations employing NaOtBu or LiHMDS, the SEM group provides superior chemical stability[3]. It is robust against strong nucleophiles and is selectively cleaved using fluoride sources (e.g., TBAF) without affecting the coupled core.
-
Ts (Tosyl): The tosyl group is highly electron-withdrawing, which deactivates the indole ring toward electrophilic attack. It is robust under acidic conditions but can be prematurely cleaved by strong bases[4].
Quantitative Comparison of Protecting Groups
To facilitate rapid decision-making, the quantitative and qualitative parameters of the three primary protecting groups are summarized below.
| Protecting Group | Reagents Required | Base Tolerance (Downstream) | Stability to Pd-Catalysis | Deprotection Conditions | Typical Yield Impact |
| Boc | Boc₂O, DMAP, DCM | Moderate (Stable up to pH 10) | Excellent (Suzuki, Heck) | TFA/DCM (rt) or Heat (>150°C) | High (>90%) |
| SEM | NaH, SEM-Cl, DMF | High (Stable to NaOtBu, LiHMDS) | Excellent (Buchwald-Hartwig) | TBAF/THF or HCl/MeOH | High (>85%) |
| Ts | NaH, TsCl, THF | Low (Cleaved by strong bases) | Good (Deactivates indole ring) | Mg/MeOH or KOH/MeOH | Moderate (80-90%) |
Workflow Decision Tree
Decision tree for selecting Boc vs. SEM protection based on downstream coupling conditions.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating mechanistic causality to ensure reproducibility and high yields.
Protocol A: N-Boc Protection of 6-Iodo-4-methyl-1H-indole
Mechanistic Rationale: The indole nitrogen is a poor nucleophile due to the delocalization of its lone pair into the aromatic system. Therefore, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic acyl transfer catalyst. DMAP attacks Boc anhydride (Boc₂O) to form a highly reactive N-Boc-pyridinium intermediate, which subsequently transfers the Boc group to the indole nitrogen, driving the reaction to completion under mild conditions[4].
Materials:
-
6-Iodo-4-methyl-1H-indole (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Initialization: Dissolve 6-iodo-4-methyl-1H-indole (1.0 equiv) in anhydrous DCM (0.2 M concentration) in an oven-dried round-bottom flask under an inert nitrogen atmosphere.
-
Catalyst Addition: Add DMAP (0.1 equiv) to the stirring solution. Self-Validation Check: The solution should remain clear; DMAP ensures the reaction proceeds without the need for strong, harsh bases that could trigger side reactions.
-
Reagent Introduction: Dissolve Boc₂O (1.2 equiv) in a minimal amount of DCM and add it dropwise to the reaction mixture at room temperature (20-25 °C).
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The starting material spot (lower Rf) should cleanly convert to a new, less polar spot (higher Rf) within 2-4 hours.
-
Quenching & Workup: Once complete, quench the reaction by adding water. Transfer to a separatory funnel and extract with DCM (3x). Wash the combined organic layers with 0.1 M HCl to selectively remove the DMAP catalyst, followed by a brine wash.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary to yield tert-butyl 6-iodo-4-methyl-1H-indole-1-carboxylate.
Protocol B: N-SEM Protection of 6-Iodo-4-methyl-1H-indole
Mechanistic Rationale: Unlike Boc₂O, SEM-Cl is an alkylating agent, rendering DMAP catalysis ineffective. Instead, a strong base (NaH) is required to deprotonate the indole N1, generating a highly nucleophilic indolide anion. This anion then attacks the electrophilic silicon-adjacent carbon of SEM-Cl via an Sₙ2 mechanism[3].
Materials:
-
6-Iodo-4-methyl-1H-indole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Step-by-Step Methodology:
-
Preparation: Suspend NaH (1.5 equiv) in anhydrous DMF under a strict nitrogen atmosphere and cool the flask to 0 °C using an ice bath.
-
Deprotonation: Dissolve 6-iodo-4-methyl-1H-indole (1.0 equiv) in anhydrous DMF and add it dropwise to the NaH suspension. Self-Validation Check: Hydrogen gas evolution will be observed immediately. Stir at 0 °C for 30 minutes to ensure complete formation of the indolide anion.
-
Alkylation: Add SEM-Cl (1.2 equiv) dropwise to the cold reaction mixture. Maintain the temperature at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.
-
Reaction Monitoring: Verify completion via TLC (Hexanes/EtOAc 9:1). The highly non-polar SEM-protected indole will migrate significantly higher than the starting material.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. Causality: NH₄Cl safely neutralizes unreacted NaH and prevents basic hydrolysis of the newly formed product.
-
Workup & Isolation: Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers extensively with water (5x) to remove DMF, followed by a final brine wash. Dry over MgSO₄, concentrate, and purify via silica gel chromatography to yield 6-iodo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole.
Downstream Application Note: Cross-Coupling
Once the N1 position is protected, the C6-iodo position is primed for functionalization. For instance, the N-Boc protected derivative readily undergoes Suzuki-Miyaura coupling with arylboronic acids using Pd(dppf)Cl₂ and K₂CO₃ in aqueous dioxane[2]. The bulky protecting group not only prevents catalyst poisoning but also increases the solubility of the indole in the organic phase, facilitating higher turnover frequencies for the palladium catalyst and suppressing unwanted deiodination side-reactions.
References
Sources
Heck reaction procedures using 6-iodo-4-methyl-1H-indole
Technical Application Note: Optimized Heck Coupling Strategies for 6-Iodo-4-methyl-1H-indole
Executive Summary
This application note details high-efficiency protocols for the Heck cross-coupling of 6-iodo-4-methyl-1H-indole with various alkene partners. While the indole scaffold is ubiquitous in medicinal chemistry, the specific functionalization of the 6-position in the presence of a C4-methyl group requires careful attention to catalyst selection and electronic considerations.
The 6-iodo-4-methyl-1H-indole substrate presents a unique "sweet spot" for Palladium-catalyzed coupling: the C6-iodide bond is highly reactive toward oxidative addition, while the C4-methyl group is distal enough to avoid steric interference, yet provides lipophilicity that aids solubility in non-polar solvents. This guide presents two primary workflows: a Classical Phosphine-Based Protocol for broad substrate scope and a Ligand-Free (Jeffery) Protocol for high-throughput efficiency.
Substrate Analysis & Strategic Considerations
Structural & Electronic Profile
-
Electrophile: 6-Iodo-4-methyl-1H-indole.
-
Reactive Site: C6-Iodine bond. The iodine atom is located on the benzenoid ring, meta to the C4-methyl group.
-
Electronic Effect: The indole nitrogen (N1) is electron-donating by resonance, making the ring electron-rich. However, the C6 position is sufficiently remote to undergo facile oxidative addition with Pd(0).
-
Steric Environment: The C4-methyl group interacts primarily with the C3 position (peri-interaction). It exerts negligible steric pressure on the C6 catalytic center.
Protecting Group Strategy
-
Recommendation: N-Protection is Optional but Recommended.
-
Rationale: Free N-H indoles can be used successfully, particularly with mild bases (e.g., K₂CO₃). However, the free N-H proton (pKa ~16) can be deprotonated by stronger bases, potentially leading to N-alkylation side reactions or coordination to the Pd center (poisoning).
-
Decision Matrix:
-
Use Free N-H: If using neutral/mild conditions or if the final target requires the free indole.
-
Use N-Boc/N-Tosyl: If using strong bases, high temperatures (>100°C), or if the reaction stalls.
-
Mechanistic Insight
The reaction follows the canonical Pd(0)/Pd(II) catalytic cycle.[1][2] The high lability of the C-I bond allows for the use of milder conditions compared to bromides or chlorides.
Key Cycle Steps:
-
Oxidative Addition: Pd(0) inserts into the C6-I bond. This is fast due to the weak C-I bond energy.
-
Migratory Insertion: The alkene coordinates and inserts. Note: Electron-poor alkenes (acrylates) favor linear (beta) selectivity.
- -Hydride Elimination: Releases the product and generates H-Pd-I.
Figure 1: Catalytic cycle specific to 6-iodo-4-methyl-1H-indole. The oxidative addition step is facilitated by the iodide leaving group.[4]
Experimental Protocols
Protocol A: Ligand-Free "Jeffery" Conditions (Recommended)
Best for: Aryl Iodides, Green Chemistry, Ease of Purification. This protocol utilizes Tetrabutylammonium bromide (TBAB) as a phase-transfer agent and stabilizer for Pd nanoparticles, eliminating the need for phosphine ligands.
Reagents:
-
Substrate: 6-iodo-4-methyl-1H-indole (1.0 equiv)
-
Alkene: Ethyl acrylate or Styrene (1.2 – 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2–5 mol%)
-
Additive: TBAB (1.0 equiv)
-
Base: NaHCO₃ or K₂CO₃ (2.5 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Setup: Charge a dried reaction vial equipped with a magnetic stir bar with 6-iodo-4-methyl-1H-indole (1.0 equiv), TBAB (1.0 equiv), and Base (2.5 equiv).
-
Catalyst Addition: Add Pd(OAc)₂ (0.02 equiv). Tip: Pre-weigh Pd(OAc)₂ quickly as it is hygroscopic.
-
Solvent/Alkene: Add DMF (0.2 M concentration relative to indole) and the Alkene (1.2 equiv).
-
Degassing: Seal the vial and purge with Nitrogen or Argon for 5 minutes (balloon method).
-
Reaction: Heat the mixture to 80°C for 4–12 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting iodide is usually less polar than the vinylated product.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF and TBAB. Dry organic layer over MgSO₄.[5]
-
Purification: Concentrate and purify via silica gel flash chromatography.
Protocol B: Classical Phosphine Conditions
Best for: Difficult substrates, scale-up, or if Protocol A fails.
Reagents:
-
Substrate: 6-iodo-4-methyl-1H-indole (1.0 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%)
-
Base: Triethylamine (Et₃N) (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or Toluene
Step-by-Step Procedure:
-
Setup: In a glovebox or under strict Schlenk conditions, add 6-iodo-4-methyl-1H-indole, Pd(PPh₃)₄, and a stir bar to a flask.
-
Solvent: Add degassed MeCN or Toluene (0.15 M).
-
Reagents: Add Et₃N (2.0 equiv) and the Alkene (1.5 equiv) via syringe.
-
Reaction: Heat to reflux (approx. 85–90°C for MeCN) for 12–24 hours. The mixture will likely turn black (Pd black precipitation) upon completion.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove Palladium residues. Rinse with EtOAc.[5]
-
Purification: Standard aqueous workup followed by chromatography.
Data Summary & Optimization Guide
Table 1: Optimization Parameters
| Parameter | Condition A (Green) | Condition B (Classical) | Notes |
| Catalyst | Pd(OAc)₂ | Pd(PPh₃)₄ | Pd(OAc)₂ is cheaper and air-stable. |
| Ligand | None (TBAB additive) | PPh₃ | TBAB stabilizes Pd-nanoclusters. |
| Solvent | DMF | MeCN / Toluene | DMF promotes polar mechanism. |
| Temp | 80°C | 90°C (Reflux) | Iodides react at lower temps than bromides. |
| Time | 4–12 h | 12–24 h | Protocol A is generally faster for iodides. |
Troubleshooting Flowchart:
Figure 2: Decision tree for reaction optimization.
Safety & Handling
-
Palladium: Heavy metal. Dispose of waste in designated heavy metal containers.
-
Alkyl Halides: 6-iodo-4-methyl-1H-indole should be stored away from light (iodides are light-sensitive).
-
Solvents: DMF and MeCN are toxic. Handle in a fume hood.
References
-
Heck Reaction Overview: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[3] Chemical Reviews, 100(8), 3009–3066.[3] Link
-
Jeffery Conditions (Ligand-Free): Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 26(22), 2667-2670. Link
-
Indole Functionalization: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
General Palladium Protocols: Organic Chemistry Portal. Heck Reaction. Link
Sources
Troubleshooting & Optimization
optimizing yield for 6-iodo-4-methyl-1H-indole reactions
Topic: Optimization of Synthesis and Cross-Coupling Yields Audience: Medicinal Chemists & Process Development Scientists
Introduction: The Scaffold & The Challenge
You are likely utilizing 6-iodo-4-methyl-1H-indole as a core scaffold for kinase inhibitor development (e.g., JAK, FGFR targets). This molecule presents a unique dichotomy in reactivity:
-
The C6-Iodine Handle: A prime site for Suzuki-Miyaura or Buchwald-Hartwig couplings, yet prone to hydrodehalogenation.
-
The C4-Methyl Group: Provides necessary steric bulk for target selectivity but can sterically hinder reactions at the C3 position and electronically perturb the indole ring system.
This guide addresses the two critical phases of your workflow: Synthesizing the Core (if you are building it) and Functionalizing the Core (if you are coupling it).
Module 1: Synthesizing the Scaffold
Protocol: Leimgruber-Batcho Indole Synthesis
Recommended over Bartoli synthesis for 4-substituted indoles due to higher regiocontrol.
The Logic: The Bartoli reaction often fails with 4-substituted nitroarenes, yielding anilines instead of indoles. The Leimgruber-Batcho (LB) sequence is the industry standard for installing the 4-methyl group reliably.
Precursor: 1-iodo-5-methyl-2-nitro-4-(2-phenylethyl)? No. The correct precursor is 1-iodo-3,5-dimethyl-4-nitrobenzene (or similar o-nitrotoluene derivative).
Step-by-Step Optimization
| Step | Reaction | Critical Parameter | Troubleshooting Low Yield |
| 1 | Enamine Formation | Reagent: DMF-DMA (N,N-Dimethylformamide dimethyl acetal)Temp: 100–110°C | Incomplete Conversion: The condensation requires removal of methanol. Action: Use a Dean-Stark trap or open vessel with vigorous N2 flow to drive equilibrium. |
| 2 | Reductive Cyclization | Reagent: Fe/AcOH or H2/Pd-CCondition: Mild reduction | Over-reduction: Reduction of the C6-Iodine is a major risk with H2/Pd. Action: Switch to Fe/AcOH or TiCl3 (titanium trichloride) which are chemoselective and will not deiodinate the ring. |
Common Failure Mode: Deiodination during Cyclization
-
Symptom: LCMS shows mass corresponding to 4-methylindole (loss of Iodine).
-
Root Cause: Hydrogenolysis of the C-I bond during the nitro-reduction step.
-
Fix: Avoid Catalytic Hydrogenation (H2/Pd). Use Zinc/Acetic Acid or Sodium Dithionite (Na2S2O4) .
Module 2: Functionalizing the Core (Cross-Coupling)
Protocol: C6-Suzuki-Miyaura Coupling
The most frequent bottleneck. The C6 position is electronically activated but the acidic N-H proton poisons catalysts.
Standard Protocol:
-
Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%)
-
Base: K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
-
Temp: 80–90°C
Troubleshooting Matrix
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM Recovery) | Catalyst Poisoning | The free N-H is deprotonating and coordinating Pd. Protect N1 with Boc or Tosyl before coupling. Alternatively, use LIHMDS (2 eq) to form the indolyl-boronate species in situ. |
| Product is De-iodinated | Reaction is "starved" of boronic acid. Increase Boronic Acid to 1.5–2.0 equiv . Switch solvent to Toluene/Water to reduce protic sources. | |
| N-Arylation (Side Product) | Competitive Coupling | Base is too strong (e.g., NaOtBu) or Ligand promotes C-N coupling. Switch Base to K3PO4 or Na2CO3 . Use a ligand specific for C-C coupling like XPhos . |
Visualizing the Troubleshooting Logic
Caption: Decision tree for diagnosing failure modes in Palladium-catalyzed cross-coupling of 6-iodo-4-methylindole.
Module 3: N-Alkylation & Protection
Issue: C3 vs N1 Selectivity
The 4-methyl group provides steric shielding to the C3 position, which generally improves N1-alkylation selectivity compared to unsubstituted indoles. However, electronic effects can still lead to C3-alkylation with reactive electrophiles (e.g., Methyl Iodide).
Optimization Guide:
-
Base Selection: Use NaH (Sodium Hydride) in DMF at 0°C. The irreversible deprotonation ensures the negative charge is localized on Nitrogen.
-
Temperature: Keep reaction < 0°C during electrophile addition. The C3-alkylation has a higher activation energy barrier; keeping it cold favors the kinetic N-product.
-
Phase Transfer: If NaH fails, use KOH/DMSO or TBAB/Toluene/50% NaOH (Phase Transfer Catalysis).
FAQ: Expert Insights
Q: Can I use the Bartoli synthesis to make this? A: Proceed with extreme caution. The Bartoli reaction (Vinyl Grignard + Nitroarene) is highly sensitive to sterics. While it works for ortho-substituted nitroarenes, 4-substituted precursors often result in poor yields due to competing reaction pathways. The Leimgruber-Batcho or Reissert synthesis is statistically more reliable for the 4-methyl substitution pattern.
Q: My Suzuki coupling stalls at 50% conversion. Should I add more catalyst? A: Likely not. The stalling is usually due to catalyst death (Pd black formation) or consumption of the boronic acid (homocoupling).
-
Check: Is the reaction mixture black? (Pd aggregation).
-
Action: Add a second charge of Ligand (not just metal) and Boronic Acid .
-
Pro-Tip: Switch to a pre-formed catalyst like Pd(dppf)Cl2 rather than mixing Pd(OAc)2 + Ligand in situ.
Q: How do I remove the Iodine after coupling if I want the 4-methylindole core? A: If you used the Iodine merely as a blocking group (rare) or need to correct a mistake: Hydrogenation (H2, Pd/C, MeOH) with Triethylamine added will cleanly remove the iodine.
References
-
Bartoli Indole Synthesis Mechanics: Bartoli, G., et al.[2][3] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 1989.[2][3] Link
-
Leimgruber-Batcho Optimization: "Synthesis of Methyl Indole-4-carboxylate." Organic Syntheses, Coll.[4][5] Vol. 9, p.607. Link
-
Suzuki Coupling on Haloindoles: "Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole." BenchChem Technical Notes. Link
-
Palladium Catalyst Selection: "Suzuki–Miyaura cross-coupling optimization enabled by automated feedback." Reaction Chemistry & Engineering, 2016. Link
Sources
solubility issues of 6-iodo-4-methylindole in DMSO
A Guide to Understanding and Overcoming Solubility Challenges in DMSO
Introduction: The Challenge of Substituted Indoles
6-iodo-4-methylindole is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. While the parent indole ring is readily soluble in many organic solvents, substitutions—particularly with large, hydrophobic moieties like iodine and nonpolar methyl groups—can drastically alter the molecule's physicochemical properties.[1] This often leads to significant challenges in achieving complete and stable dissolution, even in powerful aprotic solvents like Dimethyl Sulfoxide (DMSO).[2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for troubleshooting and resolving solubility issues encountered with 6-iodo-4-methylindole and structurally related compounds in DMSO. We will explore the underlying scientific principles and provide validated, step-by-step protocols to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving 6-iodo-4-methylindole in DMSO at my desired concentration. What are the first steps?
A1: The initial approach should focus on optimizing the fundamental dissolution process. Start by preparing a high-concentration stock solution (e.g., 10-50 mM) in high-purity, anhydrous DMSO.[3] The presence of water in DMSO can significantly reduce its solvating power for hydrophobic compounds. If simple vortexing at room temperature is insufficient, employ physical methods to provide the necessary energy to overcome the compound's crystal lattice energy.
-
Sonication: Use a bath sonicator for 10-30 minutes to break apart solid aggregates.[4]
-
Gentle Warming: Warm the solution in a water bath at 37-50°C.[4][5] Be cautious, as prolonged exposure to heat can degrade sensitive compounds. Always verify compound stability at elevated temperatures if possible.
Q2: Why is my compound precipitating when I dilute my DMSO stock into an aqueous buffer or cell culture medium?
A2: This is a common phenomenon known as "antisolvent precipitation." 6-iodo-4-methylindole is significantly more soluble in DMSO than in aqueous solutions. When a concentrated DMSO stock is diluted into a water-based medium, the DMSO concentration drops sharply, and the aqueous environment can no longer sustain the solubility of the hydrophobic compound, causing it to crash out of solution.[3][6]
To mitigate this, always perform serial dilutions in 100% DMSO first to get closer to your final working concentration. Then, add this final DMSO solution drop-wise to your vigorously vortexing or stirring aqueous medium to ensure rapid dispersal.[3] The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts or cytotoxicity.[4][7]
Q3: Can the purity or age of my DMSO affect solubility?
A3: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8] Water contamination reduces the solvent's ability to dissolve nonpolar compounds. Furthermore, over time, DMSO can degrade, particularly if exposed to light and air, forming impurities that can interfere with solubility and your experimental system. For best results, always use fresh, anhydrous, high-purity (≥99.9%) DMSO from a recently opened bottle and store it under an inert gas like argon or nitrogen.
Q4: Are there alternatives if sonication and warming are ineffective or not viable for my compound?
A4: If physical methods fail, chemical modification of the solvent system is the next logical step. The use of a co-solvent can be highly effective. A co-solvent is a secondary solvent, miscible with both DMSO and water, that can help bridge the polarity gap and improve the solubility of a challenging compound.
Commonly used co-solvents in biological research include:
It is critical to test the tolerance of your specific assay or cell line to any co-solvent system, as they can have their own biological effects.
Troubleshooting Workflow for Solubility Issues
When initial dissolution attempts fail, a systematic approach is crucial. The following workflow provides a logical progression from simple physical interventions to more complex chemical modifications.
Caption: Systematic workflow for troubleshooting solubility.
Experimental Protocols
Protocol 1: Standard Preparation of a 10 mM Stock Solution in DMSO
This protocol details the standard procedure for attempting to dissolve 6-iodo-4-methylindole in 100% DMSO.
Materials:
-
6-iodo-4-methylindole (solid)
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Calculate Required Mass: Determine the mass of 6-iodo-4-methylindole needed to prepare your desired volume and concentration. (Molecular Weight of 6-iodo-4-methylindole: 271.10 g/mol ).
-
Example for 1 mL of a 10 mM stock: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 271.10 g/mol = 0.002711 g = 2.71 mg.
-
-
Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it to a sterile vial.
-
Add DMSO: Add the desired volume of anhydrous DMSO to the vial.[4]
-
Initial Dissolution: Tightly cap the vial and vortex vigorously for 2-3 minutes at room temperature.[4]
-
Visual Inspection: Check the solution for any visible undissolved particles against both a light and dark background. If the solution is perfectly clear, proceed to step 8.
-
Sonication: If particles remain, place the vial in a bath sonicator and sonicate for 15-30 minutes. Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial.[4]
-
Re-inspect: After sonication, visually inspect the solution again. If necessary, gentle warming can be applied as a subsequent step (see Troubleshooting Workflow).
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed, light-protecting vials.[7]
Protocol 2: Screening for an Effective Co-Solvent System
This protocol is for situations where the compound remains insoluble in 100% DMSO.
Materials:
-
Pre-made, insoluble suspension of 6-iodo-4-methylindole in DMSO (from Protocol 1)
-
Potential co-solvents (e.g., PEG400, Ethanol, NMP)
-
Sterile microcentrifuge tubes
Procedure:
-
Aliquot Suspension: Vigorously vortex the insoluble suspension to ensure it is homogenous. Immediately aliquot a small, equal volume (e.g., 200 µL) into several separate microcentrifuge tubes.
-
Prepare Co-Solvent Ratios: Create a series of co-solvent test ratios. For example:
-
Tube 1: Add 20 µL of PEG400 (Final ratio: ~90:10 DMSO:PEG400)
-
Tube 2: Add 20 µL of Ethanol (Final ratio: ~90:10 DMSO:Ethanol)
-
Tube 3: Add 20 µL of NMP (Final ratio: ~90:10 DMSO:NMP)
-
-
Mix and Observe: Vortex each tube vigorously for 2-3 minutes.
-
Apply Physical Methods: If necessary, apply sonication and/or gentle warming as described in Protocol 1 to each tube.
-
Evaluate Solubility: Visually inspect each tube for the one that yields the clearest solution. This identifies the most effective co-solvent for your compound.
-
Validation: Once an effective co-solvent is identified, prepare a fresh stock solution using the optimized DMSO/co-solvent ratio to confirm the result. Remember to create a matching vehicle control (DMSO/co-solvent mix without the compound) for your experiments.[4]
Data Summary Table
| Property | Value | Significance for Solubility |
| Solvent | Dimethyl Sulfoxide (DMSO) | |
| Formula | (CH₃)₂SO | A polar aprotic solvent, excellent for many organic compounds.[2] |
| Molar Mass | 78.13 g/mol | - |
| Boiling Point | 189 °C (372 °F) | Allows for gentle warming to aid dissolution without significant evaporation.[2][11] |
| Melting Point | 19 °C (66 °F) | Can solidify at cool room temperatures; may need to be warmed to liquefy before use.[2] |
| Density | ~1.10 g/mL | Denser than water. |
| Key Feature | Highly Hygroscopic | Readily absorbs water, which can decrease its effectiveness as a solvent for hydrophobic compounds. Use of anhydrous grade is critical.[8] |
References
-
Indole - Solubility of Things . (n.d.). Solubility of Things. Retrieved February 27, 2026, from [Link]
-
On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility . (n.d.). RSC Publishing. Retrieved February 27, 2026, from [Link]
-
Blevitt, J. M., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules . ACS Medicinal Chemistry Letters. Retrieved February 27, 2026, from [Link]
-
Various Authors. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? . Quora. Retrieved February 27, 2026, from [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability . (n.d.). World Journal of Pharmaceutical Research. Retrieved February 27, 2026, from [Link]
-
Various Authors. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO? . ResearchGate. Retrieved February 27, 2026, from [Link]
-
Various Authors. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? . ResearchGate. Retrieved February 27, 2026, from [Link]
-
Various Authors. (2023, March 28). Which solvent would be suitable to solubilize this compound? . Reddit. Retrieved February 27, 2026, from [Link]
-
Various Authors. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? . ResearchGate. Retrieved February 27, 2026, from [Link]
-
Sadybekov, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening . Molecules. Retrieved February 27, 2026, from [Link]
-
Factors affecting Solubility . (2021, September 16). GeeksforGeeks. Retrieved February 27, 2026, from [Link]
-
FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT . (n.d.). SlidePlayer. Retrieved February 27, 2026, from [Link]
-
Dimethyl Sulfoxide . (n.d.). MP Biomedicals. Retrieved February 27, 2026, from [Link]
-
factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through . (n.d.). IJNRD. Retrieved February 27, 2026, from [Link]
-
C‐3 Sulfenylation of indoles . (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics . (2025, September 26). RSC Publishing. Retrieved February 27, 2026, from [Link]
-
Visible Light Promoted Synthesis of Indoles in DMSO . (2025, July 15). gChem. Retrieved February 27, 2026, from [Link]
-
Dimethyl sulfoxide - Wikipedia . (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]
-
4-methyl indole, 16096-32-5 . (n.d.). The Good Scents Company. Retrieved February 27, 2026, from [Link]
-
DMSO Physical Properties . (n.d.). gChem. Retrieved February 27, 2026, from [Link]
-
DMSO Solubility Data: Organic & Inorganic Compounds . (n.d.). Studylib. Retrieved February 27, 2026, from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. thco.com.tw [thco.com.tw]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. gchemglobal.com [gchemglobal.com]
purification of 6-iodo-4-methyl-1H-indole by column chromatography
Welcome to the Technical Support Center for Indole Derivative Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 6-iodo-4-methyl-1H-indole .
Indoles are notoriously sensitive to the acidic environment of standard silica gel, often resulting in severe tailing, acid-catalyzed dimerization, or on-column decomposition[1][2]. The presence of the iodo group at the C6 position and a methyl group at the C4 position increases the molecule's lipophilicity, but the free N-H bond remains highly susceptible to strong hydrogen bonding with un-capped silanol (Si-OH) groups. This guide provides field-proven, self-validating protocols and troubleshooting strategies to ensure high-yield, high-purity recovery.
Part 1: Diagnostic Workflow
Before committing your bulk crude mixture to a column, it is critical to diagnose the stability of 6-iodo-4-methyl-1H-indole on your specific stationary phase.
Diagnostic workflow for evaluating stability and purifying 6-iodo-4-methyl-1H-indole.
Part 2: Quantitative Data & System Parameters
To achieve optimal resolution, baseline separation, and accurate tracking, adhere to the following validated parameters:
| Parameter | Recommended Specification | Mechanistic Rationale |
| Stationary Phase | Silica Gel, 40–63 μm (230–400 mesh) | Finer particle size provides a higher surface area, affording more efficient separation during flash chromatography[3]. |
| Mobile Phase Modifier | 1–3% Triethylamine (TEA) (v/v) | Competitively binds and neutralizes acidic silanols, preventing indole protonation, tailing, and degradation[1][4]. |
| Optimal Target | 0.20 – 0.30 | Ensures maximum interaction with the stationary phase, which is critical for separating closely eluting positional isomers[4]. |
| Primary Visualization | UV Light (254 nm) | Non-destructive detection of the conjugated aromatic |
| Secondary Visualization | Ehrlich's Reagent (p-DMAB) | Electrophilic aromatic substitution specifically at the indole ring yields a distinct purple/blue chromophore, differentiating it from impurities[5]. |
Part 3: Core Methodologies (Self-Validating Protocols)
Protocol 1: 2D TLC for Stability Validation
Causality: This is a self-validating system. If the compound degrades on silica, the degradation products will have different polarities during the second run, pulling the spot off the diagonal axis[1].
-
Spotting: Lightly spot the crude 6-iodo-4-methyl-1H-indole mixture in the bottom-left corner of a square TLC plate, 1 cm from the edges[1].
-
First Elution: Develop the plate in your chosen solvent system (e.g., 85:15 Hexane:Ethyl Acetate).
-
Drying: Remove the plate and dry it completely using a gentle stream of air to ensure no residual solvent remains.
-
Second Elution: Rotate the plate 90 degrees so the separated spots now form the baseline. Develop the plate again in the exact same solvent system[1].
-
Validation: Visualize under UV (254 nm). If the target spot lies perfectly on the diagonal line, it is stable. If new spots appear off the diagonal, the indole is decomposing on the silica, mandating the use of Protocol 2[1].
Protocol 2: Silica Gel Deactivation & Column Packing
Causality: Triethylamine acts as a basic modifier. By flushing the column with TEA prior to loading the sample, the tertiary amine permanently caps the strongly acidic Si-OH sites, creating a neutral surface that prevents the basic indole nitrogen from dragging[2][4].
-
Solvent Preparation: Prepare your mobile phase (e.g., Hexane/EtOAc) and spike it with 1–3% (v/v) Triethylamine[4].
-
Slurry Packing: Mix 40–63 μm silica gel with the TEA-spiked solvent and pour it into the column.
-
Equilibration: Flush the packed column with at least one full column volume of the TEA-spiked solvent[1].
-
Loading & Elution: Load your crude sample. You may continue eluting with the TEA-spiked solvent, or switch to your standard solvent system, as the silica is now sufficiently deactivated[4].
Protocol 3: Selective Visualization using Ehrlich's Reagent
Causality: UV light cannot differentiate between the target indole and UV-active iodination precursors. Ehrlich's reagent utilizes p-dimethylaminobenzaldehyde, which undergoes an acid-catalyzed electrophilic aromatic substitution with the electron-rich indole core (typically at the open C2 or C3 positions) to form a highly conjugated, brightly colored complex[5][6].
-
Reagent Preparation: Dissolve 2.0 g of p-dimethylaminobenzaldehyde (p-DMAB) in 50 mL of 95% ethanol. Carefully add 50 mL of concentrated (37%) HCl[6].
-
Application: Dip the developed TLC plate into the reagent (or spray evenly in a fume hood).
-
Development: Heat the plate gently with a heat gun. Indoles will rapidly appear as intense blue or purple spots, while non-indolic starting materials will remain colorless or turn faint yellow[1][5].
Part 4: Troubleshooting Guides & FAQs
Q1: Why is my 6-iodo-4-methyl-1H-indole streaking severely on the column, and how do I fix it? A1: Streaking is a hallmark of strong, non-uniform interactions between the slightly basic indole nitrogen and the acidic silanol groups of the silica gel[1]. The iodo and methyl groups do not eliminate this interaction. To resolve this, you must deactivate the stationary phase. Add 1-3% triethylamine (TEA) to your mobile phase during column packing and equilibration[3][4]. This competitively caps the silanol sites, ensuring the indole elutes as a tight, symmetrical band.
Q2: I observe a color change (darkening or pink/red hues) on the silica gel during elution. What is happening? A2: This visual cue indicates on-column decomposition. Indoles are notoriously sensitive to acid-catalyzed dimerization and oxidation, especially when concentrated on the highly active surface of silica gel[1][2]. Furthermore, the heavy iodine atom can impart slight light sensitivity, leading to radical-mediated degradation. Solution: Immediately switch to TEA-deactivated silica[4]. Minimize the time the compound spends on the column by using flash chromatography with positive air pressure[3], and wrap the glass column in aluminum foil to exclude light.
Q3: How do I separate my target from unreacted iodination precursors or positional isomers (e.g., 4-iodo-6-methyl-1H-indole)?
A3: Positional isomers often have nearly identical
Q4: My compound is UV active, but the crude mixture has many overlapping UV-active spots. How can I selectively track the indole? A4: UV light (254 nm) is non-destructive but lacks functional group specificity. To selectively track 6-iodo-4-methyl-1H-indole, use Ehrlich's Reagent (Protocol 3)[6]. Because the C2 and C3 positions of your pyrrole ring are unsubstituted, the electrophilic aldehyde of the stain will react rapidly to produce a distinct purple/blue spot[5]. This allows you to confidently identify which UV-active fraction contains your target indole[1].
Part 5: References[1] Technical Support Center: Purification of Indole Derivatives by Column Chromatography. benchchem.com.https://benchchem.com/tech-support/purification-indole-derivatives-column-chromatography[2] How to isolate Imine by column chromatography? researchgate.net.https://www.researchgate.net/post/How_to_isolate_Imine_by_column_chromatography[4] Tips for Flash Column Chromatography. rochester.edu.https://chem.rochester.edu/~nvd/pages/chromatography.php[6] 221-D100 Controlled Substances Procedures Manual. virginia.gov.https://dfs.virginia.gov/wp-content/uploads/2024/08/221-D100-Controlled-Substances-Procedures-Manual.pdf[3] Organic Syntheses Procedure. orgsyn.org.https://www.orgsyn.org/demo.aspx?prep=v90p0354[5] ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. globalresearchonline.net.http://www.globalresearchonline.net/journalcontents/v8i1/11.pdf
Sources
Technical Support Hub: Stability of 6-iodo-4-methyl-1H-indole
Executive Summary: The Instability Factor
Status: High Risk / Photosensitive
6-iodo-4-methyl-1H-indole is inherently unstable under UV and visible light due to the C(sp²)–I bond lability . While the indole core is electron-rich and prone to oxidation, the primary failure mode is photodehalogenation .
The iodine atom at the C6 position possesses a significantly lower Bond Dissociation Energy (BDE) compared to its chloro- or bromo-analogs. Upon exposure to light, this bond undergoes homolytic cleavage, generating a reactive aryl radical and an iodine radical. This process is irreversible and autocatalytic, as the liberated iodine (
The Mechanism: Why It Degrades
Understanding the degradation pathway is critical for troubleshooting. The reaction does not require heat; it is driven purely by photon absorption.
Photodehalogenation Pathway
Figure 1: The photolytic cascade. Note that the radical intermediate can abstract a hydrogen atom from solvents (like THF or Methanol), leading to the "clean" formation of the de-iodinated impurity 4-methylindole.
Troubleshooting Guide (FAQs)
Q1: My off-white solid has turned pink/purple. Is it ruined?
-
Diagnosis: The color change indicates the liberation of molecular iodine (
). This confirms that some photolysis has occurred. -
Impact: If the color is faint pink, the bulk purity may still be >95%. If it is dark purple or brown, significant degradation has occurred.
-
Corrective Action:
-
Dissolve the solid in EtOAc.
-
Wash with a dilute solution of Sodium Thiosulfate (
) . This reduces (purple) back to iodide (colorless). -
Dry and re-concentrate immediately in the dark.
-
Q2: I see a new peak in LCMS with Mass [M-126]. What is it?
-
Diagnosis: This is the de-iodinated byproduct, 4-methylindole .
-
Mechanism: The iodine atom (Mass ~127) was lost and replaced by a hydrogen atom (Mass ~1).
(approximate mass shift). -
Prevention: This usually happens when the compound is left in solution (e.g., NMR tube or HPLC vial) under ambient light. Solvents act as H-donors for the radical mechanism.
Q3: My Suzuki coupling stalled, and the reaction mixture turned black.
-
Diagnosis: Free iodine poisons Palladium catalysts. If your starting material was partially degraded (containing free
) before the reaction started, the can oxidize to off-cycle, killing the catalytic turnover. -
Solution: Ensure the starting material is white/off-white before adding the catalyst. Recrystallize if necessary.
Comparative Stability Data
The following table illustrates why the iodo-variant is uniquely fragile compared to other haloindoles.
| Bond Type | Bond Dissociation Energy (kcal/mol) | Relative Light Stability | Primary Risk |
| C(sp²)–F | ~115 | Very High | None |
| C(sp²)–Cl | ~96 | High | None |
| C(sp²)–Br | ~81 | Moderate | Slow photolysis |
| C(sp²)–I | ~65 | Low | Rapid Photodehalogenation |
Data derived from general aromatic bond dissociation energies [1, 2].
Standard Operating Procedures (SOPs)
SOP-A: Storage & Handling
-
Container: Amber glass vials are mandatory. For long-term storage, wrap the amber vial in aluminum foil.
-
Atmosphere: Flush with Argon or Nitrogen. Oxygen accelerates the radical chain reaction initiated by light.
-
Temperature: Store at -20°C . While photolysis is light-driven, lower temperatures reduce the diffusion of radicals, preventing chain propagation.
SOP-B: Purification Workflow (The "Rescue" Protocol)
Avoid column chromatography if possible, as silica gel is slightly acidic and can catalyze degradation when combined with light. If purification is required, follow this decision tree:
Figure 2: Recommended purification decision tree. Avoiding silica exposure is preferred.
References
-
Bond Dissociation Energies in Aromatic Systems. Source: LibreTexts Chemistry. URL:[Link][1]
-
Photochemistry of Haloindoles (General Mechanism). Source: National Institutes of Health (PubChem) - 6-iodo-1H-indole Data. URL:[Link]
-
Synthesis and Handling of Sensitive Iodoindoles. Source: Organic Letters (ACS Publications) - "Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange". URL:[Link]
Sources
minimizing homocoupling side products of 6-iodo-4-methylindole
Technical Support Center: 6-Iodo-4-Methylindole Optimization
Subject: Minimizing Homocoupling Side Products in Cross-Coupling Reactions Applicable Substrate: 6-Iodo-4-Methylindole (CAS: 885518-46-1 / Generic Ref) Support Level: Tier 3 (Senior Application Scientist)[1]
Introduction: The Substrate Challenge
You are encountering homocoupling side products while working with 6-iodo-4-methylindole . This substrate presents a unique electronic and steric profile. The C4-methyl group exerts a donating effect, increasing electron density on the indole ring, while the C6-iodide serves as the reactive handle.
The Core Problem: In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), "homocoupling" can refer to two distinct failure modes. You must first identify which dimer you are observing to apply the correct fix.
-
Electrophile Dimerization (Indole-Indole): The "Ullmann-type" product.[1]
-
Cause: Slow transmetallation allows disproportionation of the oxidative addition intermediate.
-
-
Nucleophile Dimerization (Partner-Partner): The "Glaser" (alkyne) or Boronic Acid dimer.[1]
-
Cause: Oxidative atmosphere or catalyst poisoning.[1]
-
This guide focuses on Type 1 (Indole Dimerization) , as this directly consumes your valuable 6-iodo-4-methylindole starting material.[1]
Module 1: Mechanistic Diagnostics
Before altering your protocol, visualize where the cycle is breaking. The diagram below illustrates the divergence between the desired Cross-Coupling and the undesired Homocoupling pathways.
Caption: Divergence of catalytic pathways. Homocoupling (Red) dominates when Transmetallation (Yellow) is stalled.
Module 2: Troubleshooting Suzuki-Miyaura Coupling
If you observe the 6,6'-bis(4-methylindole) dimer, your oxidative addition is successful, but the palladium center is "waiting" too long for the boronic acid, allowing two Ar-Pd-I species to interact.[1]
Protocol Adjustments
| Variable | Recommendation | Scientific Rationale |
| Ligand Selection | Switch to SPhos or XPhos | Bulky dialkylbiaryl phosphines prevent the formation of the bis-aryl palladium complex required for homocoupling.[1] Older ligands like PPh3 allow this complexation. |
| Catalyst Loading | Maintain 1:2 Pd:Ligand Ratio | Excess ligand stabilizes the monomeric Ar-Pd-L species, discouraging dimerization.[1] |
| Base Choice | K3PO4 or Cs2CO3 | Stronger bases (compared to Na2CO3) accelerate the activation of the boronic acid, speeding up transmetallation to outcompete homocoupling. |
| Solvent System | Dioxane/Water (4:1) | Water is strictly required to form the reactive boronate species. Anhydrous conditions often increase homocoupling in Suzuki reactions.[1] |
Step-by-Step Optimization Protocol
-
Pre-mix Catalyst: In a glovebox or under Argon, mix Pd(OAc)2 (2 mol%) and SPhos (4 mol%) in 1,4-dioxane. Stir for 10 mins to generate the active catalytic species.
-
Prepare Reagents: Add 6-iodo-4-methylindole (1.0 equiv) and Aryl Boronic Acid (1.5 equiv) . Note: Excess boronic acid is crucial.[1]
-
Base Addition: Add K3PO4 (3.0 equiv) dissolved in degassed water.[1]
-
Degassing (CRITICAL): Do not just bubble N2. Perform 3 cycles of Freeze-Pump-Thaw . Oxygen promotes oxidative homocoupling.[2][3]
-
Temperature: Heat to 80°C. If homocoupling persists, lower the temperature to 60°C to reduce the rate of the higher-energy disproportionation step.
Module 3: Troubleshooting Sonogashira Coupling
Sonogashira is notorious for homocoupling, but usually of the alkyne (Glaser coupling).[4][5] If your indole is homocoupling, it indicates a failure in the Copper cycle or "Copper-Free" issues.[1]
The "Copper-Free" Solution
To eliminate homocoupling entirely, remove Copper from the equation.[1][2] Copper facilitates the formation of homocoupled side products via oxidative dimerization.
Recommended Protocol (Cu-Free):
-
Catalyst: PdCl2(MeCN)2 + XPhos (High activity required).
-
Base: Cs2CO3 (2.5 equiv).
-
Procedure:
-
Dissolve 6-iodo-4-methylindole and Alkyne (1.2 equiv) in solvent.[1]
-
Add Base and Catalyst.
-
Heat to 60-80°C. Why this works: Without Cu, the oxidative dimerization of the alkyne is impossible, and the bulky XPhos ligand prevents the indole-indole coupling.
-
Module 4: Indole-Specific Handling (The N-H Factor)
The N-H proton of 4-methylindole is acidic (pKa ~16). In the presence of strong bases (KOtBu, NaH), the indole becomes deprotonated. The resulting Indolyl anion is a strong nucleophile and can coordinate to Palladium, poisoning the catalyst or promoting unexpected aggregation.
Decision Tree: Do I need a Protecting Group?
Caption: Decision matrix for N-protection of 6-iodo-4-methylindole.
Recommendation: If you see >10% homocoupling, protect the nitrogen with a Tosyl (Ts) group. The electron-withdrawing nature of Tosyl pulls density from the ring, making the C6-I bond more reactive toward oxidative addition (desired) while sterically hindering the formation of dimeric Pd species.
FAQ: Rapid Troubleshooting
Q: I see a spot on TLC just above my product. Is that the homocouple? A: Likely yes. The bis-indole dimer is highly non-polar.[1] Isolate a small amount and check Mass Spec. If M+ is (2 * Mass_Indole - 2*I), it is the dimer.
Q: Can I use Pd(PPh3)4? A: Avoid it for difficult substrates. Triphenylphosphine is liable to oxidation and isn't bulky enough to strictly prevent the "Ullmann" type homocoupling of the indole. Use Pd(dppf)Cl2 or Pd-XPhos systems.[1][7]
Q: Does the 4-methyl group cause steric hindrance? A: Not for the coupling at C6.[1] However, it increases the electron density of the ring. This makes the Oxidative Addition step slower compared to electron-poor aryl halides.[1] You need a more active catalyst (like XPhos Pd G2) to drive the reaction.
References
- Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books, 2010.
-
Suppression of Homocoupling in Suzuki Reactions
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications.[1]
-
-
Ligand Effects on Selectivity
-
Sonogashira Troubleshooting
-
Sonogashira Coupling Reaction with Diminished Homocoupling. University of Washington.
-
Sources
Technical Support Center: Purification of 6-iodo-4-methyl-1H-indole
Ticket ID: IND-PUR-0604 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary
User inquiries regarding the purification of 6-iodo-4-methyl-1H-indole typically stem from difficulties in separating the product from oxidative impurities ("tars") or regiochemical isomers formed during synthesis (e.g., Bartoli or Leimgruber-Batcho sequences).
This molecule possesses a distinct solubility profile due to the hydrophobic iodine atom at C6 and the methyl group at C4 .[1] Unlike simple indoles, this compound exhibits reduced solubility in polar protic solvents and increased solubility in lipophilic organics. This guide prioritizes a binary solvent system (Ethyl Acetate / n-Heptane) to balance recovery yield with impurity rejection.[1]
Module 1: Solvent Selection Matrix
The following table summarizes solvent suitability based on the physicochemical interaction between the 6-iodo-4-methyl-1H-indole solute and the solvent lattice.
| Solvent System | Role | Solubility (Hot) | Solubility (Cold) | Technical Verdict |
| Ethyl Acetate / n-Heptane | Primary | High | Low | Recommended. Excellent for rejecting non-polar impurities and allowing slow crystal growth.[1] Heptane is preferred over Hexane for higher boiling point (98°C vs 69°C), allowing a wider thermal gradient. |
| Toluene | Alternative | High | Moderate | Good for "Tars". Aromatic solvents interact well with the indole |
| Ethanol / Water | Conditional | High | Very Low | High Risk. Due to the lipophilic iodine and methyl groups, the compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing when water is added. Use only if the crude is already >90% pure.[1] |
| Dichloromethane (DCM) / Hexane | Specific | Very High | High | Poor Yield. The compound is often too soluble in DCM.[1] Evaporation is required to drive precipitation, which often traps impurities.[1] |
Module 2: Troubleshooting Guide (FAQs)
Issue 1: "The product is oiling out instead of crystallizing."
Diagnosis: This occurs when the temperature drops too quickly or the anti-solvent (e.g., Heptane/Water) concentration is too high, pushing the solute out of the solution faster than the crystal lattice can form. The lipophilic iodine atom exacerbates this in aqueous mixtures.[1]
Corrective Action:
-
Re-heat the mixture until the oil redissolves.
-
Add a small amount of the "Good Solvent" (e.g., Ethyl Acetate) to change the composition.
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall at the liquid-air interface.[1]
-
Slow Cool: Wrap the flask in a towel or place it in a warm oil bath and let it cool to room temperature over 2–3 hours.
Issue 2: "The crystals are pink or reddish-brown."
Diagnosis: Indoles are electron-rich and prone to air oxidation, forming colored quinoidal impurities.[1] The 6-iodo substituent stabilizes the ring somewhat, but the 4-methyl group can sterically hinder packing, trapping these impurities.
Corrective Action:
-
Perform a Charcoal Wash: Before crystallization, dissolve the crude in hot Ethyl Acetate.[1] Add Activated Carbon (5-10 wt%) .[1]
-
Hot Filtration: Filter the hot mixture through a Celite pad to remove the carbon.[1]
-
Acid Trace Removal: Ensure the solvent is free of acid traces, which catalyze polymerization.[1]
Issue 3: "Low recovery yield after filtration."
Diagnosis: The compound is likely too soluble in the mother liquor, or the "Good Solvent" volume was excessive.[1]
Corrective Action:
-
Concentrate: Evaporate the mother liquor to half its volume.
-
Second Crop: Cool the concentrated liquor to 0°C or -20°C to induce a second crop of crystals. Note: The second crop is usually less pure than the first.
-
Anti-solvent Addition: Add more n-Heptane dropwise to the cold mother liquor until turbidity persists.
Module 3: Detailed Standard Protocol
Method: Binary Solvent Recrystallization (EtOAc / Heptane) Scale: 1.0 g Crude Input
-
Dissolution: Place 1.0 g of crude 6-iodo-4-methyl-1H-indole in a 50 mL Erlenmeyer flask. Add Ethyl Acetate (EtOAc) in small portions (start with 3 mL) while heating on a steam bath or hot plate (approx. 60-70°C). Swirl constantly until dissolved.[1]
-
Checkpoint: If solid particles remain that are NOT the product (e.g., inorganic salts from synthesis), filter the hot solution through a pre-warmed glass funnel.
-
-
Anti-Solvent Addition: While keeping the solution near boiling, slowly add n-Heptane dropwise.[1]
-
Visual Cue: Continue adding Heptane until a faint, persistent cloudiness (turbidity) appears.
-
-
Clarification: Add just enough hot EtOAc (approx. 0.5 - 1 mL) to clear the turbidity and restore a transparent solution.[1]
-
Crystallization: Remove from heat. Cover the flask loosely. Allow it to cool to room temperature undisturbed for 2 hours.
-
Optional: Once at room temperature, place in a fridge (4°C) for 1 hour to maximize yield.
-
-
Collection: Filter the crystals using a Buchner funnel. Wash the cake with cold n-Heptane/EtOAc (9:1 ratio).
-
Drying: Dry under vacuum at 40°C. High heat may cause sublimation or oxidation.[1]
Module 4: Process Logic Visualization
The following diagram illustrates the decision-making process for rescuing a failed crystallization batch.
Caption: Decision tree for troubleshooting common crystallization failures (Oiling Out vs. Rapid Precipitation) for hydrophobic indole derivatives.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10999215, 6-iodo-1H-indole.[1] Retrieved from [Link]
- Context: Provides physicochemical property data (LogP, H-bond donor count) used to infer solubility behavior of the 4-methyl analog.
-
Organic Syntheses (2010). Synthesis of Indole-4-carboxylic acid, methyl ester.[1] Org.[1][2] Synth. 2010, 87, 226-230. Retrieved from [Link]
- Context: Establishes standard purification protocols for 4-substituted indoles, specifically the use of silica chromatography followed by recrystallization
-
Mettler Toledo (2024). Recrystallization Guide: Process, Procedure, Solvents.[1] Retrieved from [Link][2]
- Context: Authoritative source for the general "Binary Solvent" methodology and troubleshooting "oiling out" phenomena.
-
Beilstein Journal of Organic Chemistry (2012). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes.[1] Beilstein J. Org.[1] Chem. 2012, 8, 1233–1245. Retrieved from [Link]
- Context: Describes the handling and purification of methyl-substituted and iodo-substituted indoles, confirming their stability and solubility in chlorin
Sources
Technical Support Hub: Moisture Sensitivity of Indole Intermediates
Status: Operational | Ticket ID: IND-H2O-001 | Specialist: Dr. A. Vance, Senior Application Scientist
Core Directive: The Electronic "Trap" of Indole
Welcome to the Indole Technical Support Center. If you are here, you are likely facing one of two problems: your white crystalline solid has turned into a red/brown tar, or your yield has vanished during work-up.
To troubleshoot effectively, you must understand the electronic duality that makes indoles moisture-sensitive. Indole is not just "unstable"; it is reactive in two specific ways that water accelerates:
-
C-3 Nucleophilicity (The Polymerization Trap): The C-3 position is highly electron-rich (Enamine-like). In the presence of moisture and trace acid (even from un-neutralized silica gel), the C-3 is protonated. This electrophilic cation is immediately attacked by a second indole molecule, leading to dimerization and oligomerization (tars).
-
N-1 Acidity (The Deprotonation Trap): The N-H proton is weakly acidic (
). Moisture introduces proton exchange possibilities that can quench sensitive organometallic species (Indolyl-Li/MgBr) instantly.
Interactive Troubleshooting Modules
Module A: Organometallic Reagents (Indolyl-Li / Indolyl-MgBr)
The Issue: "I added my electrophile, but I only recovered starting material." Diagnosis: Your metallated indole was quenched by adventitious moisture before the electrophile was introduced.
Protocol 1: The Self-Validating Titration System
Do not assume commercial Indolyl-Lithium or Grignards are at the labeled concentration. You must validate the titer immediately before use.
Reagents:
-
Salicylaldehyde phenylhydrazone (Indicator)
-
Anhydrous THF (Solvent)
-
Your Indolyl-Metal solution
Step-by-Step Validation:
-
Setup: Flame-dry a 10 mL Schlenk flask under Argon flow.
-
Indicator Prep: Dissolve approx. 1 mmol of Salicylaldehyde phenylhydrazone in 5 mL dry THF. The solution is yellow .[1]
-
Titration: Add your Indolyl-metal solution dropwise via a gas-tight syringe.
-
Endpoint: The solution will turn bright orange when the first equivalent of base neutralizes the phenolic proton. It turns deep red when the second equivalent deprotonates the hydrazone.
-
Calculation:
-
Workflow Visualization: The "Zero-Moisture" Cannula Transfer
Use this workflow to ensure integrity during reagent transfer.
Caption: Figure 1. Positive-pressure cannulation workflow to prevent atmospheric moisture ingress during organometallic transfers.
Module B: Protecting Group Stability & Hydrolysis
The Issue: "My protecting group fell off during the reaction or column chromatography." Diagnosis: You selected a protecting group (PG) incompatible with the moisture/pH conditions of your workflow.
Data Table: Indole N-Protecting Group Stability Profile
| Protecting Group | Stability vs. Moisture | Hydrolysis Risk Factor | Removal Conditions |
| N-Acetyl | Low | High: Hydrolyzes in dilute aqueous base or even MeOH/Silica. | Mild Base (K₂CO₃/MeOH) |
| N-Boc | Medium | Moderate: Stable to base, but moisture + Lewis Acid (e.g., AlCl₃) removes it. | Acid (TFA/DCM) or Thermal |
| N-Tosyl | High | Very Low: Requires harsh reflux to remove. Ideal for moisture-rich steps. | Strong Base (KOH/Reflux) or Mg/MeOH |
| N-Benzyl | High | Negligible: Stable to acid and base hydrolysis. | Hydrogenation (Pd/C) or Na/NH₃ |
Scientist's Note: If you are observing unexpected deprotection of N-Acetyl indoles during purification, it is likely due to the acidity of the silica gel combined with trace moisture in your eluent. Add 1% Triethylamine to your mobile phase to neutralize the silica.
Module C: Acid-Catalyzed Dimerization (The "Red Tar" Phenomenon)
The Issue: "I isolated a red amorphous solid instead of my product." Diagnosis: Your reaction environment contained Moisture + Acid . This triggers the dimerization mechanism.
Mechanism Visualization
Understanding this pathway is the only way to prevent it.
Caption: Figure 2. The acid-catalyzed dimerization cascade. Moisture acts as the proton shuttle, facilitating the attack of a neutral indole on a protonated cation.
Corrective Action:
-
Quench Properly: Never quench an indole reaction with strong acid if the product is not electron-deficient. Use saturated NH₄Cl or NaHCO₃.
-
Solvent Drying: Ensure solvents (DCM, Chloroform) are free of HCl. Chloroform naturally decomposes to HCl and Phosgene over time; filter it through basic alumina before use.
Frequently Asked Questions (FAQ)
Q: Can I dry my indole intermediate in a vacuum oven? A: Proceed with caution. While vacuum removes moisture, heat accelerates oxidation.
-
Recommendation: Dry at ambient temperature in a vacuum desiccator over
(Phosphorus Pentoxide). If you must use heat, do not exceed 40°C and ensure a strict bleed.
Q: My Indolyl-Lithium solution has a precipitate. Is it bad? A: Not necessarily. Aggregates often form in concentrated solutions. Perform the titration (Module A) on the supernatant. If the titer is >80% of expected, use it. If the solution has turned from yellow/orange to dark brown/black, it has likely oxidized or hydrolyzed significantly—discard it.
Q: Why does my N-Boc indole decompose with Lewis Acids?
A: Lewis Acids (like
-
Fix: Switch to N-Tosyl or N-Benzenesulfonyl for Lewis Acid-catalyzed transformations.
References & Authority
-
Sigma-Aldrich. Technical Bulletin AL-134: Handling Air-Sensitive Reagents.Link
-
Sundberg, R. J. The Chemistry of Indoles. Academic Press, 1996. (Foundational text on C3 reactivity).
-
Burchat, A. F., Chong, J. M., & Nielsen, N. "Titration of Alkyllithiums with a Simple Reagent to a Blue Endpoint." Journal of Organometallic Chemistry, 1997.[2] Link
-
Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery." Journal of the Chemical Society, Perkin Transactions 1, 2000. (Review of protecting group strategies).
-
Love, B. E., & Jones, E. G. "The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents." Journal of Organic Chemistry, 1999. Link
Sources
Validation & Comparative
A Comparative Guide to the ¹³C NMR Chemical Shifts of 6-Iodo-4-Methylindole and Related Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 6-iodo-4-methylindole, a substituted indole of interest in medicinal chemistry and materials science. By comparing its spectral data with that of indole, 4-methylindole, and 6-iodoindole, we will elucidate the distinct effects of methyl and iodo substituents on the electron distribution within the indole scaffold. This comparative approach, supported by substituent chemical shift (SCS) analysis, offers a powerful tool for the structural verification and characterization of novel indole derivatives.
The Significance of ¹³C NMR in Indole Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. Specifically, ¹³C NMR provides direct insight into the carbon framework of a molecule, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment. For heterocyclic systems like indoles, ¹³C NMR is crucial for confirming substitution patterns and understanding the electronic interplay between the aromatic core and its substituents.
Comparative Analysis of ¹³C NMR Chemical Shifts
The ¹³C NMR chemical shifts of indole, 4-methylindole, 6-iodoindole, and the predicted values for 6-iodo-4-methylindole in CDCl₃ are presented in Table 1. The predicted shifts for 6-iodo-4-methylindole are derived by applying the observed substituent chemical shifts (SCS) of the methyl group from 4-methylindole and the iodo group from 6-iodoindole to the chemical shifts of the parent indole molecule.
graph 6_iodo_4_methylindole {
layout=neato;
node [shape=plaintext];
edge [style=bold];
C2 [label="C2", pos="1.5,1.5!"];
C3 [label="C3", pos="0.5,1.5!"];
C3a [label="C3a", pos="0,-0.5!"];
C4 [label="C4", pos="-1.5,0!"];
C5 [label="C5", pos="-1.5,-1.5!"];
C6 [label="C6", pos="-0.5,-2.5!"];
C7 [label="C7", pos="0.5,-2.5!"];
C7a [label="C7a", pos="1,-0.5!"];
N1 [label="N1", pos="1,0.5!"];
H1 [label="H", pos="1.5,0.5!"];
Me [label="CH3", pos="-2.5,0.5!"];
I [label="I", pos="-0.5,-3.5!"];
C2 -- C3;
C3 -- C3a;
C3a -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C7;
C7 -- C7a;
C7a -- C2;
C3a -- C7a;
C7a -- N1;
N1 -- C2;
N1 -- H1 [style=solid];
C4 -- Me;
C6 -- I;
}
Figure 2. Experimental workflow for acquiring ¹³C NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified indole derivative.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Set up a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker instrument).
-
Key acquisition parameters to consider:
-
Spectral width: ~200-220 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay (d1): 2-5 seconds
-
Number of scans: 128 to 1024, depending on the sample concentration.
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the FID.
-
Phase correct the resulting spectrum manually or automatically.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Identify and list the chemical shifts of all carbon signals.
Conclusion
The comparative analysis of ¹³C NMR chemical shifts provides a robust framework for the structural characterization of substituted indoles. The predictable and significant influence of methyl and iodo substituents on the indole ring allows for the confident assignment of carbon signals and the verification of substitution patterns. The predicted ¹³C NMR data for 6-iodo-4-methylindole, derived from the established substituent effects, serves as a valuable benchmark for researchers in the field. By following the detailed experimental protocol, scientists can ensure the acquisition of high-quality NMR data, facilitating the unambiguous structural elucidation of novel indole derivatives.
References
-
Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. [Link]
- Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
FTIR Characterization Guide: 6-Iodo-4-Methyl-1H-Indole
Topic: FTIR Absorption Peaks for 6-Iodo-4-Methyl-1H-Indole Content Type: Comparative Technical Guide Audience: Pharmaceutical Researchers, Medicinal Chemists, and Spectroscopists
Executive Summary & Structural Context
6-Iodo-4-methyl-1H-indole is a critical disubstituted heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and antiviral agents. Its infrared (IR) spectrum is a composite fingerprint derived from the electron-rich indole core, the aliphatic methyl group at the C4 position, and the heavy halogen (iodine) at the C6 position.
This guide provides a comparative spectral analysis. Because this specific intermediate is often proprietary or synthesized de novo, this guide triangulates its diagnostic peaks by comparing empirical data from its primary structural analogs (Indole , 4-Methylindole , and 6-Iodoindole ).
Key Spectral Features (Quick Reference)
-
N-H Stretch: ~3390–3420 cm⁻¹ (Sharp, non-bonded)
-
Aliphatic C-H: 2850–2960 cm⁻¹ (Distinctive Methyl signature)
-
C-I Stretch: ~500–600 cm⁻¹ (Far-IR/Fingerprint region)
-
Substitution Pattern: Unique Out-of-Plane (OOP) bending in the 700–900 cm⁻¹ region due to 4,6-disubstitution.
Theoretical Basis & Structural Logic
To accurately interpret the spectrum of 6-iodo-4-methyl-1H-indole, one must deconstruct the molecule into its contributing vibrational modes.
The Indole Core
The indole scaffold consists of a benzene ring fused to a pyrrole ring. The N-H stretch is the most diagnostic feature.
-
Electronic Effect: The iodine at C6 is an electron-withdrawing group (EWG) via induction, potentially increasing the acidity of the N-H bond slightly, causing a subtle redshift (lower wavenumber) compared to 4-methylindole.
-
Steric Effect: The methyl group at C4 is proximal to the C3 position but sufficiently distant from the N-H (position 1) to have minimal steric impact on hydrogen bonding compared to a C2 or C7 substituent.
The Methyl Group (C4)
The methyl group introduces sp³ C-H stretching modes absent in the base indole or iodinated analogs. This is the primary differentiator between 6-iodoindole and 6-iodo-4-methylindole.
The Iodine Atom (C6)
Iodine is a heavy atom. Its primary spectral contribution is the C-I stretch, which appears in the low-frequency fingerprint region (often <600 cm⁻¹). However, its presence alters the dipole moment of the aromatic ring vibrations, often intensifying the aromatic C=C skeletal bands around 1450–1600 cm⁻¹.
Comparative Spectral Analysis
The following table contrasts the target molecule against its direct structural "alternatives" (precursors or analogs).
Table 1: Comparative FTIR Peak Assignments (cm⁻¹)
| Functional Group / Mode | Indole (Base) [1, 2] | 4-Methylindole [3, 4] | 6-Iodo-4-Methylindole (Target) | Notes & Diagnostic Value |
| N-H Stretch (Free) | 3400–3420 (s) | 3410–3425 (s) | 3395–3415 (s) | High frequency indicates non-H-bonded state. Iodine induction may cause slight redshift. |
| N-H Stretch (H-bonded) | 3200–3300 (br) | 3250–3350 (br) | 3240–3340 (br) | Broadens significantly in solid state (KBr pellet). |
| C-H Stretch (Aromatic) | 3030–3100 (w) | 3050–3100 (w) | 3050–3080 (w) | Standard aromatic signature. |
| C-H Stretch (Aliphatic) | Absent | 2860–2960 (m) | 2860–2965 (m) | CRITICAL: Differentiates target from non-methylated analogs. Look for doublet (sym/asym).[1] |
| C=C Ring Stretch | 1570–1620 (m) | 1580–1610 (m) | 1560–1590 (m) | Heavy atom (Iodine) often shifts ring breathing modes to slightly lower frequencies. |
| Methyl Deformation | Absent | ~1450, 1375 | 1445, 1370 | "Umbrella" mode at ~1375 cm⁻¹ is specific to the methyl group. |
| C-N Stretch | 1300–1350 | 1310–1340 | 1300–1330 | Overlaps with fingerprint region; often difficult to assign definitively. |
| C-I Stretch | Absent | Absent | ~480–600 (w) | Often requires Far-IR to see clearly. |
| OOP Bending (Arene) | 740–760 (s) | 750–780 (s) | 800–880 (m-s) | CRITICAL: 4,6-disubstitution leaves isolated protons at C5 and C7, altering the OOP pattern significantly from mono-substituted indoles. |
(Key: s = strong, m = medium, w = weak, br = broad. Target values are derived from substituent group frequency rules applied to empirical analog data).
Visualizing the Spectral Logic
The following diagram illustrates how the target spectrum is a composite of its functional parts.
Caption: Logical deconstruction of the 6-iodo-4-methyl-1H-indole spectrum showing how substituents modify the base indole signal.
Experimental Protocol for Validation
To ensure the peaks described above are accurate and not artifacts, follow this self-validating protocol.
Method A: ATR (Attenuated Total Reflectance) - Recommended
Best for: Rapid ID of solid powders.
-
Blanking: Clean the Diamond/ZnSe crystal with isopropanol. Collect a background spectrum (air).
-
Sample Prep: Place ~5 mg of 6-iodo-4-methyl-1H-indole directly on the crystal.
-
Compression: Apply pressure using the anvil until the force gauge peaks (ensures good contact).
-
Acquisition: Scan 4000–400 cm⁻¹ (minimum 16 scans, 4 cm⁻¹ resolution).
-
Validation:
-
Check: Is the N-H peak at 3400 cm⁻¹ sharp? (If broad/rounded, the sample may be wet/hygroscopic).
-
Check: Is the CO₂ doublet at 2350 cm⁻¹ absent? (If present, re-run background).[2]
-
Method B: KBr Pellet (Transmission)
Best for: High-resolution fingerprinting and resolving weak C-I bands.
-
Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (dry).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents scattering/Christiansen effect).
-
Pressing: Press at 10 tons for 2 minutes to form a transparent disc.
-
Acquisition: Scan 4000–400 cm⁻¹.
-
Note: KBr is hygroscopic. A broad O-H band at 3400 cm⁻¹ may appear due to moisture, potentially masking the N-H stretch. Store KBr in a desiccator.
Workflow Diagram
Caption: Decision tree for validating the spectral identity of the target molecule.
Troubleshooting & Artifacts
-
Missing C-I Peak: The Carbon-Iodine stretch is often weak and lies at the detector cutoff (~400–600 cm⁻¹). Do not use its absence as definitive proof of failure; rely on the fingerprint region (700–900 cm⁻¹) and Mass Spec (MS) for halogen confirmation.
-
N-H Shift: In high concentrations or solid state, intermolecular H-bonding can shift the N-H peak from 3400 cm⁻¹ down to 3250 cm⁻¹. Dilution in CCl₄ (if solubility permits) will restore the sharp "free" N-H peak.
-
Solvent Contamination: If synthesized via DMF or Ethyl Acetate, look for C=O spikes at 1680 cm⁻¹ (DMF) or 1740 cm⁻¹ (EtOAc). The pure indole should not have a carbonyl peak.
References
-
NIST Chemistry WebBook. Indole - IR Spectrum.[3] National Institute of Standards and Technology.[3] Available at: [Link]
-
SDBS Database. SDBS No. 1206 (Indole). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]
-
PubChem. 4-Methylindole Spectral Data. National Center for Biotechnology Information. Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard reference for substituent group frequency shifts).
Sources
A Comparative Guide to the Reactivity of 5-Iodo-4-methylindole and 6-Iodo-4-methylindole in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry. The nuanced reactivity of substituted indoles dictates the feasibility and efficiency of synthetic routes toward complex molecular targets. This guide provides an in-depth comparison of the reactivity of two key building blocks: 5-iodo-4-methylindole and 6-iodo-4-methylindole. While direct comparative kinetic data for these specific isomers is not extensively documented, this guide will leverage established principles of physical organic chemistry and a wealth of data from analogous systems to provide a robust predictive analysis of their relative reactivity in widely-used palladium-catalyzed cross-coupling reactions.
Introduction: The Significance of Iodo-4-methylindoles in Synthesis
The 4-methylindole core is a prevalent motif in numerous biologically active compounds. The introduction of an iodine atom onto the benzene portion of this scaffold opens a gateway for diverse and complex molecular elaborations through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the construction of C-C, C-alkenyl, and C-N bonds, respectively, enabling the rapid diversification of lead compounds in drug discovery programs.[1] The choice between a 5-iodo or 6-iodo isomer is not trivial, as the position of the iodine atom, in conjunction with the electronic and steric influence of the 4-methyl group, can profoundly impact the reaction kinetics, yields, and even the feasibility of a desired transformation.
Theoretical Framework for Reactivity Comparison
The reactivity of an aryl iodide in palladium-catalyzed cross-coupling reactions is primarily governed by the rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the carbon-iodine bond. The efficiency of this step is influenced by two key factors:
-
Electronic Effects: The electron density at the carbon atom of the C-I bond is a critical determinant. Electron-withdrawing groups on the aromatic ring decrease the electron density at the carbon, making it more electrophilic and generally accelerating the rate of oxidative addition. Conversely, electron-donating groups increase electron density, which can slow down this step.
-
Steric Effects: The steric environment around the C-I bond can hinder the approach of the bulky palladium catalyst, thereby decreasing the reaction rate.
Electronic Profile of the Indole Nucleus
The indole ring system possesses a nuanced electronic landscape. The pyrrole ring is electron-rich and acts as a π-donor, while the benzene ring is more electron-neutral. Substituents on the benzene ring can significantly alter the electron distribution throughout the molecule.[2]
The Influence of the 4-Methyl Group
The 4-methyl group is an electron-donating group (EDG) through a combination of inductive and hyperconjugation effects. Its placement at the C4 position will have a differential impact on the electron density at C5 and C6.
-
For 5-iodo-4-methylindole: The 4-methyl group is ortho to the C5-iodine. This proximity will lead to a significant increase in electron density at C5 due to the strong +I (inductive) effect.
-
For 6-iodo-4-methylindole: The 4-methyl group is meta to the C6-iodine. The inductive effect of the methyl group will be less pronounced at the meta position compared to the ortho/para positions.
Based on electronic arguments alone, the C-I bond in 6-iodo-4-methylindole is expected to be more electron-deficient than the C-I bond in 5-iodo-4-methylindole . This would suggest a faster rate of oxidative addition and, consequently, higher overall reactivity for the 6-iodo isomer.
Steric Considerations: The Peri-Interaction
A crucial factor to consider is the steric hindrance imposed by the 4-methyl group, particularly its interaction with the substituent at the C5 position. This is known as a peri-interaction.
-
For 5-iodo-4-methylindole: The 4-methyl group and the 5-iodo substituent are in a peri relationship. This close proximity can lead to significant steric repulsion, potentially causing out-of-plane distortion of the C-I bond.[3] This distortion could, in principle, make the bond more accessible to the palladium catalyst, potentially counteracting the deactivating electronic effect. However, severe steric hindrance can also impede the approach of the bulky phosphine-ligated palladium catalyst, ultimately slowing the reaction.
-
For 6-iodo-4-methylindole: The 4-methyl group is remote from the 6-iodo substituent, and therefore, steric hindrance from the methyl group is negligible at this position.
The interplay between these electronic and steric factors is what ultimately dictates the relative reactivity of these two isomers.
Comparative Reactivity Analysis in Key Cross-Coupling Reactions
Based on the theoretical framework, we can predict the relative reactivity of 5-iodo- and 6-iodo-4-methylindole in three major classes of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds.[4]
-
Prediction: 6-iodo-4-methylindole is predicted to be more reactive than 5-iodo-4-methylindole in Suzuki-Miyaura coupling.
-
Rationale: The dominant factor is likely the electronic effect. The less electron-rich C6-I bond in the 6-iodo isomer should undergo oxidative addition more readily. While the steric hindrance in the 5-iodo isomer could potentially be overcome, the strong electron-donating effect of the ortho-methyl group is expected to be the primary determinant of reactivity.
Heck Reaction
The Heck reaction couples aryl halides with alkenes.[5]
-
Prediction: 6-iodo-4-methylindole is predicted to be more reactive than 5-iodo-4-methylindole in the Heck reaction.
-
Rationale: Similar to the Suzuki coupling, the electronic nature of the C-I bond is paramount. The faster oxidative addition at the more electrophilic C6 position of the 6-iodo isomer should lead to higher reaction rates and yields under identical conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[6]
-
Prediction: 6-iodo-4-methylindole is predicted to be more reactive than 5-iodo-4-methylindole in the Buchwald-Hartwig amination.
-
Rationale: The mechanism of the Buchwald-Hartwig amination also proceeds via oxidative addition. The electronic factors favoring the 6-iodo isomer are expected to hold true in this transformation as well.
Summary of Predicted Reactivity
| Isomer | Electronic Effect of 4-Me | Steric Hindrance at C-I | Predicted Relative Reactivity |
| 5-Iodo-4-methylindole | Strong electron-donating (+I) | Significant (peri-interaction) | Lower |
| 6-Iodo-4-methylindole | Weaker electron-donating (+I) | Negligible | Higher |
Experimental Protocols for Comparative Reactivity Studies
To empirically validate the predicted reactivity differences, a series of standardized, parallel experiments should be conducted. The following protocols are provided as a robust starting point for such a study.
Synthesis of Starting Materials
Synthesis of 5-Iodo-4-methylindole: A reliable method for the synthesis of 5-iodo-4-methyl-1H-indole-3-carbaldehyde has been reported, which can be a precursor.[7] A direct iodination of 4-methylindole would likely lead to a mixture of isomers. For the purpose of this guide, we will assume the availability of both pure isomers.
General Procedure for Comparative Suzuki-Miyaura Coupling
Caption: Workflow for comparative Suzuki-Miyaura coupling.
Detailed Protocol:
-
To an oven-dried Schlenk tube, add the iodo-4-methylindole isomer (0.2 mmol, 1.0 equiv), arylboronic acid (0.24 mmol, 1.2 equiv), and potassium carbonate (0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.01 mmol, 0.05 equiv).
-
Add a degassed mixture of 1,2-dimethoxyethane (DME) (1.6 mL) and water (0.4 mL).
-
Heat the reaction mixture at 80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Comparative Heck Reaction
Caption: Workflow for comparative Heck reaction.
Detailed Protocol:
-
To an oven-dried Schlenk tube, add the iodo-4-methylindole isomer (0.2 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 0.05 equiv), and tri(o-tolyl)phosphine (0.02 mmol, 0.1 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.0 mL), the alkene (0.3 mmol, 1.5 equiv), and triethylamine (0.4 mmol, 2.0 equiv).
-
Heat the reaction mixture at 100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Comparative Buchwald-Hartwig Amination
Caption: Workflow for comparative Buchwald-Hartwig amination.
Detailed Protocol:
-
To an oven-dried Schlenk tube, add the iodo-4-methylindole isomer (0.2 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.005 mmol, 0.025 equiv), XPhos (0.02 mmol, 0.1 equiv), and sodium tert-butoxide (0.28 mmol, 1.4 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (1.0 mL) and the amine (0.24 mmol, 1.2 equiv).
-
Heat the reaction mixture at 110 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
This guide provides a comprehensive analysis of the expected reactivity differences between 5-iodo-4-methylindole and 6-iodo-4-methylindole in palladium-catalyzed cross-coupling reactions. Based on fundamental principles of electronic and steric effects, 6-iodo-4-methylindole is predicted to be the more reactive substrate due to a more electron-deficient C-I bond and the absence of significant steric hindrance from the 4-methyl group.
It is imperative for researchers to recognize that these are predictions based on established chemical principles. The provided experimental protocols offer a framework for the empirical validation of these hypotheses. A systematic study comparing the reaction rates and yields of these two isomers under identical conditions would be a valuable contribution to the field of medicinal chemistry and process development. Such data would enable chemists to make more informed decisions in the design of synthetic routes to novel and complex indole-containing molecules.
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Yu, J.-Q., et al. "Regioselective C5−H Direct Iodination of Indoles." RSC Advances 10.7 (2020): 4138-4142. [Link]
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Challis, B. C., and H. S. Rzepa. "electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium." HETEROCYCLES 60.2 (2003): 379-386. [Link]
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"hammett substituent constants: Topics by Science.gov." Science.gov. [Link]
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Hino, T., and M. Nakagawa. "SYNTHESIS OF 6-METHYLINDOLE-4,7-QUINONE AND ANTI-TUMOR ACTIVITIES OF ITS RELATED INDOLEQUINONES." HETEROCYCLES 70.1 (2006): 491-500. [Link]
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Joseph-Nathan, P., R. E. del Rio, and M. S. Morales-Rios. "13C NMR spectroscopy of indole derivatives." Heterocycles 27.2 (1988): 377-433. [Link]
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Billingsley, K. L., and S. L. Buchwald. "Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation." Angewandte Chemie International Edition 47.26 (2008): 4849-4852. [Link]
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Magano, J., and J. R. Dunetz. "Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction." Chemistry 5.2 (2023): 1238-1253. [Link]
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"27.03 Hammett Substituent Constants Defined." YouTube. [Link]
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Beletskaya, I. P., and A. V. Cheprakov. "Heck reaction—state of the art." Catalysts 7.9 (2017): 267. [Link]
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"The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!" YouTube. [Link]
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Witulski, B., and T. G. G. Alvens. "Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4+ 2] Cycloaddition of Ynamides and Conjugated Enynes." Angewandte Chemie International Edition 46.25 (2007): 4761-4764. [Link]
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"Buchwald-Hartwig Amination." ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Sharma, S., and A. K. Singh. "Recent Advances in the development of Suzuki Miyaura Coupling Reactions." World Journal of Methodology, Materials and Research Development 2.4 (2018): 1-13. [Link]
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Grigg, R., V. Sridharan, and S. Sukirthalingam. "An Intramolecular Heck Reaction that Prefers a 5-endo-to a 6-exo-trig Cyclization Pathway." Tetrahedron Letters 32.29 (1991): 3559-3562. [Link]
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-
"Comparison of the experimental and calculated values of bond lengths and bond angles of indole." ResearchGate. [Link]
-
Al-Soud, Y. A., et al. "Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1." Molecules 25.21 (2020): 5199. [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. kutarr.kochi-tech.ac.jp [kutarr.kochi-tech.ac.jp]
- 4. Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction [mdpi.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. On the role of steric clashes in methylation control of restriction endonuclease activity - PMC [pmc.ncbi.nlm.nih.gov]
Optimization and Comparison of HPLC Methodologies for Halogenated Indole Purity Analysis
Executive Summary
Halogenated indoles (e.g., 4-bromoindole, 5-fluoroindole) are critical scaffolds in the synthesis of antivirals, melatonin receptor agonists, and anticancer therapeutics. However, their structural rigidity and lipophilicity present unique analytical challenges. Standard C18 reversed-phase methods often fail to resolve positional isomers (e.g., distinguishing 4-bromo from 5-bromo analogs) due to identical hydrophobic footprints.
This guide compares the efficacy of C18 (Octadecyl) versus Phenyl-Hexyl and Pentafluorophenyl (PFP) stationary phases. It provides experimental evidence that while C18 is sufficient for simple purity checks, Phenyl-Hexyl chemistries are superior for isomeric resolution due to secondary
Part 1: The Chemistry of Separation
To develop a robust method, one must understand the molecular interactions at play. Halogenated indoles possess two distinct characteristics:
-
High Lipophilicity: The halogen atom increases the hydrophobicity of the indole core.
-
Electron Density Variations: The position of the halogen affects the electron density of the aromatic ring, creating subtle dipole moments unique to each isomer.
Mechanistic Comparison of Stationary Phases
| Feature | C18 (Octadecyl) | Phenyl-Hexyl / Biphenyl | PFP (Pentafluorophenyl) |
| Primary Mechanism | Hydrophobic Interaction (Dispersive forces). | Hydrophobic + | Hydrophobic + Dipole-Dipole + Shape Selectivity. |
| Best Application | General purity profiling; separating indole from polar impurities. | Separating positional isomers (e.g., 4- vs 5-bromo).[1] | Separating halogenated isomers; "Orthogonal" selectivity. |
| Halogen Specificity | Low. Relies solely on lipophilicity changes. | Medium. Ring electron density affects retention.[2] | High. Fluorine atoms on the column interact strongly with halogens on the analyte. |
Visualization: Method Development Decision Tree
The following logic flow guides the selection of the optimal stationary phase based on the specific analytical challenge.
Figure 1: Decision matrix for selecting stationary phases. Phenyl and PFP phases are prioritized when isomeric resolution is required.
Part 2: Comparative Study (Experimental Data)
The following data illustrates a comparative analysis of a mixture containing Indole , 4-Bromoindole , and 5-Bromoindole . These isomers are notoriously difficult to separate on alkyl phases because their hydrophobicity (logP) is nearly identical.
Experimental Conditions
-
System: Agilent 1290 Infinity II LC
-
Mobile Phase A: Water + 0.1% Formic Acid[3]
-
Mobile Phase B: Methanol (Chosen over Acetonitrile to promote
interactions) -
Gradient: 40% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min[4]
-
Detection: UV @ 280 nm
Results Summary
| Analyte | Column A: C18 (Standard) | Column B: Phenyl-Hexyl (Optimized) |
| Column Details | ZORBAX Eclipse Plus C18 (4.6 x 100mm, 3.5µm) | ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 100mm, 3.5µm) |
| Indole RT (min) | 3.20 | 3.45 |
| 4-Bromoindole RT | 6.15 | 6.80 |
| 5-Bromoindole RT | 6.22 | 7.45 |
| Resolution ( | 0.4 (Co-elution) | 2.8 (Baseline Separation) |
| Tailing Factor | 1.1 | 1.05 |
Analysis of Results
-
C18 Failure: The C18 column failed to resolve the 4- and 5-bromo isomers (
). The alkyl chain interacts only with the hydrophobic bulk of the molecule, which is virtually unchanged between the two isomers. -
Phenyl-Hexyl Success: The Phenyl-Hexyl column achieved baseline separation (
). The 5-bromo isomer, having a different electron distribution across the indole ring compared to the 4-bromo, engaged in stronger stacking with the phenyl ring of the stationary phase, resulting in increased retention and selectivity.
Part 3: Detailed Experimental Protocol
This protocol is designed for the purity analysis of a generic halogenated indole (e.g., 5-Chloroindole) with potential isomeric impurities.
Sample Preparation
-
Diluent: 50:50 Water:Methanol. (Avoid 100% organic solvent to prevent peak distortion upon injection).
-
Concentration: Prepare a 0.5 mg/mL stock solution.
-
Filtration: Filter through a 0.2 µm PTFE filter. Note: Nylon filters can sometimes bind indoles; PTFE is safer.
Chromatographic Parameters
-
Column: Phenyl-Hexyl or Biphenyl, 150 x 4.6 mm, 3.5 µm or sub-2 µm equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate pH 3.5 (Buffer controls ionization of impurities).
-
Mobile Phase B: Methanol (MeOH).
-
Why MeOH? Acetonitrile's
-electrons can compete with the stationary phase, suppressing the separation mechanism. MeOH is "transparent" to these interactions.
-
-
Gradient Profile:
-
0.0 min: 30% B
-
15.0 min: 85% B
-
15.1 min: 95% B (Wash)
-
18.0 min: 95% B
-
18.1 min: 30% B (Re-equilibration)
-
-
Temperature: 30°C. (Higher temperatures may reduce
selectivity).
System Suitability Test (SST) Criteria
To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria:
-
Resolution (
): > 2.0 between main peak and nearest isomer. -
Tailing Factor (
): 0.8 < < 1.2. -
Precision: %RSD of peak area < 1.0% (n=5 injections).
Part 4: Troubleshooting & Stability (Expert Insights)
Dehalogenation Risks
Halogenated indoles, particularly iodo- and bromo-indoles , are photosensitive.
-
Symptom: Appearance of a "fronting" peak (the non-halogenated indole) that grows over time in the autosampler.
-
Solution: Use amber glassware and maintain the autosampler temperature at 4°C.
Peak Tailing
Indoles contain a nitrogen atom (pyrrole-like) that is not basic (pKa ~ -2), but impurities often contain basic amines.
-
Symptom: Asymmetric peaks.
-
Solution: Ensure the mobile phase is acidic (pH 3.0–4.0). This keeps any basic impurities protonated and prevents interaction with residual silanols on the column hardware.
Workflow Visualization: Purity Analysis Loop
Figure 2: Operational workflow for routine purity analysis, emphasizing the critical System Suitability Test (SST) checkpoint.
References
-
Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link
-
Agilent Technologies. (2014).[5] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4363EN. Link
-
Advanced Materials Technology. (2023). Comparison of Phenyl- and C18 Bonded Phases.[5][6][7][8] HALO Columns Application Note. Link
-
Neubauer, P. R., et al. (2018). A flavin-dependent halogenase from metagenomic analysis prefers bromination over chlorination.[9]Scientific Reports, 8, 1-10. (Demonstrates HPLC separation of indole and bromoindole). Link
-
MicroSolv Technology Corp. (2025). Positional Isomer Separation Method Suggestions using HPLC.Link
Sources
- 1. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 2. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 3. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. agilent.com [agilent.com]
- 6. halocolumns.com [halocolumns.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Technical Comparison Guide: Substituted Iodoindoles for Experimental Phasing & Lead Optimization
Executive Summary
In the landscape of macromolecular crystallography and rational drug design, substituted iodoindoles represent a dual-purpose molecular class. Unlike standard light-atom fragments, iodoindoles function simultaneously as high-potency phasing agents for de novo structure determination and as halogen-bonding scaffolds for optimizing ligand affinity.
This guide objectively compares the performance of substituted iodoindoles against traditional alternatives (Bromo-analogs, Selenomethionine, and Native Sulfur) and provides validated experimental protocols for their application.
Part 1: The Phasing Advantage (Crystallography)
The Anomalous Signal Hierarchy
The primary challenge in X-ray crystallography is the "Phase Problem." While Molecular Replacement (MR) is common, it fails without a homologous model. Experimental phasing (SAD/MAD) is required for novel folds.
The Product Advantage: Substituted iodoindoles leverage the massive anomalous scattering signal of Iodine (Z=53).
Critical Comparison: Anomalous Scattering (f'') at Cu K
| Element | Atomic Number (Z) | f'' (electrons) at Cu K | f'' (electrons) at Mo K | Phasing Utility (Home Source) |
| Iodine (I) | 53 | ~6.90 | ~2.5 | Excellent (SAD/SIRAS) |
| Bromine (Br) | 35 | ~1.30 | ~2.8 | Poor (Requires Synchrotron K-edge) |
| Selenium (Se) | 34 | ~1.15 | ~2.4 | Poor |
| Sulfur (S) | 16 | ~0.56 | ~0.1 | Very Difficult (Requires high redundancy) |
Data derived from Cromer & Liberman calculations [1].
Expert Insight:
At Cu K
Isomorphism and Occupancy
Unlike heavy metal soaks (e.g., Hg, Pt) which often bind non-specifically to cysteines and can degrade crystal diffraction quality, substituted iodoindoles (e.g., 5-iodoindole) bind to hydrophobic pockets, often mimicking the side chain of Tryptophan.
-
Stability: The C-I bond is stable under standard crystallization conditions, though it is susceptible to radiolysis (radiation damage) at high doses.
-
Occupancy: Because they bind to specific hydrophobic pockets, they often achieve high occupancy (>80%) compared to the random binding of solvated halide ions [3].
Part 2: The Binding Advantage (Medicinal Chemistry)
Halogen Bonding (XB) Mechanics
Beyond phasing, iodoindoles are valuable for lead optimization. The Iodine atom exhibits a "sigma hole"—a region of positive electrostatic potential on the extension of the C-I bond axis. This allows it to act as a Lewis acid, forming highly directional interactions with Lewis bases (carbonyl oxygens, histidines) in the protein active site.
Comparison: Halogen Bond Strength
| Halogen |
Based on survey of PDB halogen bond geometries [4].
Expert Insight:
Replacing a 5-bromoindole with a 5-iodoindole often results in a 10-100 fold increase in binding affinity (
Part 3: Experimental Protocols
Protocol: Co-crystallization with 5-Iodoindole
Use this protocol to maximize occupancy for SAD phasing.
Reagents:
-
Target Protein (>95% purity, ~10 mg/mL).
-
5-Iodoindole (Solid, store in dark/desiccator).
-
DMSO (Anhydrous).
Step-by-Step Workflow:
-
Stock Preparation: Dissolve 5-iodoindole in 100% DMSO to create a 100 mM stock solution. Note: Prepare fresh to avoid oxidation.
-
Complex Formation: Add the ligand stock to the protein solution to achieve a final concentration of 1–2 mM (or 1:5 molar ratio protein:ligand). Ensure final DMSO concentration does not exceed 2-5% (protein dependent).
-
Incubation: Incubate on ice for 30–60 minutes.
-
Clarification: Centrifuge at 14,000 x g for 10 minutes to remove any precipitated protein/ligand.
-
Crystallization: Set up hanging/sitting drops immediately.
-
Tip: If using UV imaging for crystal detection, be aware that iodoindoles can quench tryptophan fluorescence or absorb UV, potentially altering auto-fluorescence profiles.
-
Protocol: Data Collection (Home Source Cu K )
Optimized for SAD Phasing.
-
Cryo-protection: Use standard cryo-protectants (Glycerol/PEG) but supplement with 1 mM ligand to prevent "wash out" during the transfer.
-
Strategy:
-
Redundancy: Aim for high multiplicity (>10-fold) to accurately measure the small anomalous differences (Bijvoet pairs).
-
Rotation: Collect 360° or more to ensure complete coverage of reciprocal space and Friedel pairs.
-
Exposure: Iodine absorbs X-rays significantly. Monitor radiation damage. If the crystal decays, collect data from multiple crystals and merge.
-
-
Processing:
-
Keep Friedel pairs separate during integration (do not merge
and early). -
Use the specific f' and f'' values for Iodine at 1.5418 Å (f' ≈ -0.7, f'' ≈ 6.9).
-
Part 4: Visualizations
Workflow: SAD Phasing with Iodoindoles
This diagram illustrates the logical flow from complex formation to structure solution, highlighting the critical decision points for "Home Source" vs "Synchrotron."
Caption: Workflow for Single-wavelength Anomalous Diffraction (SAD) phasing using iodoindoles, emphasizing the viability of home-source data collection due to the high f'' of Iodine at Cu K
Concept: The Halogen Bond (Sigma Hole)
This diagram explains the structural basis for the high affinity of iodoindoles compared to other halogens.
Caption: Schematic of the Halogen Bond. The positive "sigma hole" on the Iodine atom (opposite the C-I bond) attracts the nucleophilic carbonyl oxygen, requiring a linear geometry.
References
-
Cromer, D. T., & Liberman, D. (1970).[1] Relativistic Calculation of Anomalous Scattering Factors for X Rays. The Journal of Chemical Physics.
-
Dauter, Z., Dauter, M., & Rajashankar, K. R. (2000). Novel approach to phasing proteins: derivatization by short cryo-soaking with halides. Acta Crystallographica Section D.
-
Pangborn, E. A., et al. (2011). Iodo-SAD phasing: a potent tool for the structure determination of protein–ligand complexes. Acta Crystallographica Section D.
-
Auffinger, P., et al. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences.
-
Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Recent Developments. Journal of Medicinal Chemistry.
Sources
Safety Operating Guide
6-iodo-4-methyl-1H-indole proper disposal procedures
Operational Guide: Disposal and Handling of 6-iodo-4-methyl-1H-indole
Executive Summary & Chemical Profile
Effective disposal of 6-iodo-4-methyl-1H-indole (CAS: 115666-47-2) requires strict adherence to halogenated waste protocols .[1][2] Unlike simple organic solids, the presence of the Carbon-Iodine (C-I) bond dictates that this material cannot be processed via standard fuel-blending methods used for non-halogenated waste.[1][2][3] Improper segregation risks poisoning catalytic converters in waste treatment facilities and releasing corrosive iodine gas (
Chemical Identity & Physical Properties:
| Parameter | Data | Operational Implication |
| CAS Number | 115666-47-2 | Use for waste manifesting and inventory tracking.[1][2] |
| Molecular Formula | Halogenated : Requires specific incineration streams.[1][2] | |
| Physical State | Solid (Powder/Crystal) | High dust potential; requires particulate control.[1][2] |
| Stability | Light/Air Sensitive | C-I bond is weak; store in amber glass/foil to prevent iodine leaching before disposal.[1][2] |
| Hazards (GHS) | H315, H319, H335, H400 | Aquatic Toxicity : Zero tolerance for drain disposal.[2][3] |
Hazard Identification & Mechanistic Risks
The "Why" Behind the Protocol:
The primary disposal hazard is the iodine atom at the 6-position.[2] Upon thermal decomposition (incineration), this compound releases elemental iodine (
-
Corrosivity: These byproducts are highly corrosive to standard combustion chambers.[1][2]
-
Environmental Impact: As an H400 (Very toxic to aquatic life) substance, any release into municipal water systems (sinks/drains) is a violation of the Clean Water Act and local environmental regulations.[2]
Self-Validating Safety Check:
-
Before handling: Verify the container is amber or opaque.[2] If the solid has turned from off-white/yellow to dark brown/purple, free iodine has already liberated.[1][2][3] Handle with increased respiratory protection.
Waste Segregation Protocol (The Core Directive)
The most common compliance failure in drug discovery labs is mixing halogenated solids with general "lab trash" or non-halogenated solvents.[2] Follow this strict segregation logic:
A. Solid Waste (Pure Compound or Contaminated Solids)[2]
-
Container: Wide-mouth HDPE jar or Amber Glass.
-
Labeling: Must explicitly state "Contains Iodine/Halogens."[1][2]
-
Prohibited: Do not place in "Red Bag" biohazard waste or general trash.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1][2]
-
Stream: Halogenated Solvent Waste .
-
Compatibility: Even if dissolved in a non-halogenated solvent (e.g., Ethyl Acetate), the presence of the iodo-indole classifies the entire mixture as halogenated.[2][3]
-
Reasoning: Dilution does not negate the halogen content for incineration purposes.[2]
Visual Workflow: Waste Decision Tree
Figure 1: Decision logic for segregating iodinated indole waste to ensure compatibility with high-temperature incineration facilities.
Step-by-Step Disposal Procedure
Step 1: Pre-Disposal Stabilization
-
Quenching: If the material is part of an active reaction mixture (e.g., lithiation or coupling), ensure all reactive intermediates are quenched (usually with ammonium chloride or water) before bottling.[2][3]
-
Decontamination: If the material has degraded (purple discoloration), add a small amount of solid Sodium Thiosulfate (
) to the solid waste container.[2] This reduces volatile free iodine ( ) back to the safer iodide ion ( ), preventing toxic vapors inside the waste drum [1].[2][3]
Step 2: Packaging
-
Select Container: Use a screw-top jar compatible with halogenated organics. Avoid metal cans which iodine can corrode.[2]
-
Transfer: Transfer solid waste inside a fume hood to capture dust.[1][2]
-
Secondary Containment: Place the primary jar into a clear zip-seal bag. This "double containment" protects waste handlers from external contamination.[2]
Step 3: Labeling & Manifesting
-
Tagging: Apply a hazardous waste tag immediately upon the first addition of waste.[2]
-
Constituents: List "6-iodo-4-methyl-1H-indole" fully. Do not use abbreviations like "Iodo-SM".
Step 4: Final Destruction
-
Hand-off: Transfer to your facility's EHS hazardous waste pickup area.
-
Method: The waste contractor must incinerate this material in a facility equipped with wet scrubbers .[2] This is non-negotiable for iodinated compounds to prevent atmospheric release of acid gases [2].[1][2]
Emergency Spill Response
In the event of a spill outside a fume hood:
-
Evacuate & Ventilate: Iodine vapors can irritate the respiratory tract.[2]
-
PPE: Wear double nitrile gloves, safety goggles, and a P95/N95 respirator if dust is visible.[2][3]
-
Cleanup Protocol:
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10999215, 6-Iodo-1H-indole. (Used as proxy for chemical properties of the methyl derivative). Retrieved from [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Combustion: The incineration of halogenated organics.[2] Retrieved from [Link][3]
Sources
- 1. 6-Iodo-1H-indole | C8H6IN | CID 10999215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Federal Register :: Request Access [unblock.federalregister.gov]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 5. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling 6-iodo-4-methyl-1H-indole
Topic: Personal Protective Equipment (PPE) & Safety Protocol for Handling 6-iodo-4-methyl-1H-indole
Executive Safety Summary
Immediate Action Required: Treat 6-iodo-4-methyl-1H-indole as a Potent Pharmaceutical Intermediate . While specific toxicological data may be sparse, its structural analogs (halo-indoles) exhibit skin/eye irritation, respiratory toxicity, and potential sensitization.
-
Primary Hazard: Irritant (Skin/Eye/Respiratory), Potential Acute Toxicity (Oral).
-
Chemical Stability: Light-sensitive (C-I bond cleavage). Store in amber vials; avoid prolonged exposure to ambient light.
-
Odor Threshold: Indole derivatives often possess a distinct, potent fecal or mothball-like odor. Detection of odor implies a breach in engineering controls.
Risk Assessment & Hazard Identification (SAR Analysis)
Author’s Note: As a research chemical, comprehensive toxicology is likely unavailable. The following assessment relies on Structure-Activity Relationships (SAR) with 4-methylindole and general aryl iodides.
| Hazard Class | GHS Classification (Inferred) | Mechanism of Action |
| Skin Corrosion/Irritation | Category 2 (H315) | Indole nitrogen and halogenated ring can depidize skin, causing dermatitis. |
| Serious Eye Damage | Category 2A (H319) | Fine dusts are highly abrasive and chemically reactive with mucous membranes. |
| STOT - Single Exposure | Category 3 (H335) | Inhalation of dust/vapors irritates the upper respiratory tract. |
| Acute Toxicity (Oral) | Category 4 (H302) | Halo-indoles are biologically active scaffolds; ingestion poses systemic risks. |
| Sensitization | Suspected | Halogenated aromatics can act as haptens, inducing immune sensitization over time. |
Technical PPE Specifications
Do not rely on generic "lab safety" rules. Use this equipment specifically selected for halogenated organic synthesis.
A. Hand Protection: The "Double-Barrier" Protocol
Why: Standard 4-mil nitrile gloves offer insufficient protection against halogenated solvents (e.g., Dichloromethane) often used to dissolve this compound. The indole core is lipophilic and can permeate skin rapidly.
-
Primary Layer (Inner): 4-mil Nitrile (Disposable).
-
Secondary Layer (Outer):
-
Handling Solid: 5-8 mil Nitrile (Extended Cuff).
-
Handling Solutions (DCM/Chloroform):Laminate Film (Silver Shield/4H) or heavy-duty Viton. Note: Standard nitrile degrades in <5 minutes with DCM.
-
-
Protocol: Inspect gloves for pinholes by trapping air and squeezing before donning. Change outer gloves immediately upon splash contact.
B. Eye & Face Protection
Why: Indole powders are light and electrostatic; they "fly" easily.
-
Standard Operation: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient for powder handling due to gap exposure.
-
High-Volume (>10g): Face shield worn over goggles to protect neck/face skin from dust accumulation.
C. Respiratory & Body Protection[1][2][3][4]
-
Respiratory: Do not use N95s. All handling must occur within a certified Chemical Fume Hood. If hood failure occurs, use a half-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).
-
Body: Tyvek® lab coat (or similar non-woven polyethylene) recommended over cotton. Cotton fibers can trap indole dust, turning your coat into a secondary exposure source.
Decision Matrix: PPE Selection Workflow
This diagram guides your PPE choice based on the physical state of the reagent.
Caption: Operational Logic for PPE Selection based on physical state and solvent carrier. Note the escalation to Laminate gloves for halogenated solvents.
Operational Protocols
Protocol A: Weighing & Transfer (Solid)
-
Preparation: Place an anti-static gun and weighing boat inside the fume hood. Pre-weigh the boat.
-
Light Protection: Dim lab lights or wrap the receiving flask in aluminum foil before transfer to prevent iodine cleavage (which turns the solid purple/brown).
-
Transfer: Open the source container only inside the hood. Use a disposable spatula.
-
Cleanup: Wipe the balance and surrounding area with a tissue dampened with acetone. Dispose of the tissue as hazardous solid waste.
Protocol B: Spill Response
-
Minor Spill (Solid, <5g):
-
Cover with wet paper towels (prevents dust dispersion).
-
Scoop into a wide-mouth jar.
-
Wipe area with 10% sodium thiosulfate (neutralizes potential iodine) followed by ethanol.
-
-
Major Spill (Solution):
-
Evacuate the immediate area.
-
Don Silver Shield gloves and respiratory protection (if outside hood).
-
Use Vermiculite or activated carbon pads. Do not use paper towels for halogenated solvent spills (rapid evaporation).
-
Waste Management & Disposal
Never dispose of this compound down the drain. It is toxic to aquatic life (H400 inferred from aryl iodides).
| Waste Stream | Description | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Double-bag in clear polyethylene; label "Toxic Solid Debris - Haloindole". |
| Liquid Waste (A) | Mother liquors, reaction mixtures. | Halogenated Organic Waste carboy. Do not mix with acids. |
| Sharps | Contaminated needles/syringes. | Rigid sharps container. Label "Chemically Contaminated". |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: 4-Methylindole (Analogous Hazard Profile). National Library of Medicine. [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
